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  • Product: ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Synthetic Utility of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

[1] Executive Summary & Structural Architecture Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) represents a highly functionalized "push-pull" alkene intermediate critical to the synthesis of fused pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Architecture

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) represents a highly functionalized "push-pull" alkene intermediate critical to the synthesis of fused pyrimidine systems, purines, and related pharmaceutical scaffolds. Its value lies in its dense array of electrophilic sites, allowing for regioselective cyclization reactions with binucleophiles.

Molecular Architecture

The molecule (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) consists of an acryloyl carbamate backbone substituted with a cyano group at the 

-position and an ethoxy group at the

-position.

Electronic Profile:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Carbon (C3):  Highly electrophilic due to the conjugation with both the nitrile and the carbonyl groups. The ethoxy group acts as a leaving group via an addition-elimination mechanism (
    
    
    
    ).
  • Nitrile (CN): Provides electron-withdrawing character, stabilizing the vinylogous carbanion equivalents during synthesis.[1]

  • Acyl Carbamate Moiety: The imide-like proton (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is acidic (
    
    
    
    ), and the carbonyls are susceptible to nucleophilic attack, facilitating ring closure.

MolecularArchitecture Figure 1: Electronic connectivity and reactive centers of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. Ethoxy Ethoxy Group (Electron Donor / Leaving Group) BetaC β-Carbon (Electrophilic Center) Ethoxy->BetaC Activates Cyano Cyano Group (Electron Withdrawing) BetaC->Cyano Conjugated Carbonyl Acyl Carbonyl (Cyclization Site) BetaC->Carbonyl Conjugated Carbamate Carbamate Moiety (Distal Electrophile) Carbonyl->Carbamate Linked

[1][3]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

PropertyValueContext/Notes
CAS Number 1187-34-4Primary Identifier
Molecular Weight 212.20 g/mol
Appearance White to off-white solidCrystalline powder
Melting Point 120 °CRecrystallized from Benzene/Ethanol [1]
Density 1.181 ± 0.06 g/cm³Predicted
Solubility DMSO, DMF, ChloroformPoor solubility in water and cold hexane
pKa 6.85 ± 0.46Acidic NH proton (Predicted)
Storage 2–8 °CMoisture sensitive; store under inert gas

Synthetic Routes & Process Optimization

The most robust synthesis involves the condensation of Ethyl N-(2-cyanoacetyl)carbamate with Triethyl Orthoformate (TEOF) . This route is preferred over the DMF-DMA (Dimethylformamide dimethylacetal) route for scale-up due to the lower cost of TEOF and easier workup.

Reaction Mechanism

The reaction proceeds via an initial formation of a diethoxymethyl intermediate, followed by the elimination of ethanol. Acetic anhydride is often used as a co-solvent/catalyst to drive the equilibrium by trapping the eliminated ethanol.

SynthesisPathway Figure 2: Condensation pathway using Triethyl Orthoformate (TEOF). SM1 Ethyl N-(2-cyanoacetyl)carbamate Inter Intermediate: Diethoxymethyl Species SM1->Inter Reflux (100-110°C) TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Inter Reflux (100-110°C) Ac2O Acetic Anhydride (Solvent/Scavenger) Ac2O->Inter Reflux (100-110°C) Prod Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Target) Inter->Prod -EtOH (Elimination) ByProd Byproducts: Ethanol / Ethyl Acetate Inter->ByProd

[1][2][3]

Detailed Experimental Protocol

Self-Validating System: This protocol includes checkpoints to ensure reaction completion before workup.

Reagents:

  • Ethyl N-(2-cyanoacetyl)carbamate (1.0 eq)[1]

  • Triethyl Orthoformate (TEOF) (1.5 eq)[1]

  • Acetic Anhydride (2.0 eq)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Addition: Charge the flask with Ethyl N-(2-cyanoacetyl)carbamate. Add Acetic Anhydride, followed by TEOF.[1]

  • Reaction: Heat the mixture to 110–120 °C (oil bath temperature).

    • Checkpoint: The solution should become homogeneous as the temperature rises.[1]

  • Monitoring: Maintain reflux for 2–4 hours.

    • Validation (TLC): Eluent 1:1 Hexane/Ethyl Acetate. Stain with KMnO4. The starting material (lower

      
      ) should disappear, replaced by a UV-active spot at higher 
      
      
      
      .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess TEOF and acetic anhydride/acid.[1]

    • Solidification: The residue typically solidifies upon cooling. Triturate with cold ethanol or diethyl ether to remove impurities.

  • Purification: Recrystallize from benzene or ethanol if high purity (>98%) is required.[1]

Reactivity & Heterocyclic Applications[1][5][6]

The core utility of this compound is its ability to act as a three-carbon + nitrogen (C-C-C-N) synthon or a three-carbon (C-C-C) electrophile depending on the nucleophile.[1]

Pyrimidine Synthesis (The Cyclization Logic)

Reaction with amidines, ureas, or hydrazines typically displaces the ethoxy group first (Michael addition-elimination), followed by intramolecular cyclization attacking the carbamate carbonyl.[1]

Example: Synthesis of substituted Pyrimidines When reacted with an amine (


), the sequence is:
  • Substitution: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     attacks C3, displacing Ethanol (
    
    
    
    ).
  • Cyclization: The newly formed secondary amine attacks the carbamate carbonyl (or the nitrile, depending on conditions), releasing the carbamate moiety or closing the ring.[1]

Key Application: This scaffold is structurally homologous to intermediates used in the synthesis of Allopurinol (gout medication) and various tyrosine kinase inhibitors.[1]

ReactivityFlow Figure 3: General mechanism for heterocyclic ring formation. Target Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Step1 Step 1: Substitution (Displacement of OEt) Target->Step1 + Nuc Nucleophile Nucleophile (e.g., Hydrazine, Amidine) Nucleophile->Step1 Step2 Step 2: Cyclization (Attack on CN or CO) Step1->Step2 - EtOH Product Fused Pyrimidine/Purine Step2->Product Ring Closure

[1][3][4]

Handling and Safety Data

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word: Warning.[1][2]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Incompatibility: Strong oxidizing agents, strong bases (causes rapid hydrolysis of the ester/carbamate).[1]

References

  • PubChem. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CID 2779159).[4] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • Indian Academy of Sciences. (n.d.). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates.[5] Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in Polyfunctional Heterocyclic Assembly

Topic: Applications of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in heterocyclic synthesis Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in heterocyclic synthesis Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) represents a highly specialized class of "push-pull" enamines, serving as a pivotal intermediate in the synthesis of nitrogenous heterocycles. Unlike its simpler analog, ethyl (ethoxymethylene)cyanoacetate, ECEC possesses an N-acyl carbamate moiety that introduces a third electrophilic site. This unique structural architecture allows for divergent reaction pathways, enabling the precise construction of uracil derivatives , substituted pyrazoles , and fused pyrimido-heterocycles .

This guide details the mechanistic underpinnings, synthetic protocols, and therapeutic relevance of ECEC, specifically focusing on its role as a precursor for oncology pharmacophores (e.g., 5-fluorouracil analogs) and kinase inhibitors.

Structural Mechanistics & Reactivity Profile[1]

The "Push-Pull" Architecture

ECEC is characterized by a conjugated system where the electron-donating ethoxy group "pushes" electron density toward a double bond that is severely electron-deficient due to the "pull" of two electron-withdrawing groups (EWGs): the nitrile (-CN) and the N-acyl carbamate (-CONHCOOEt).

Key Reactive Sites:

  • 
    -Carbon (C3):  The primary electrophilic center. The ethoxy group acts as a leaving group, making this site highly susceptible to nucleophilic attack (Michael addition-elimination).
    
  • Nitrile Carbon: Susceptible to nucleophilic attack, particularly leading to 4-aminopyrimidine motifs.

  • Carbamate Carbonyls: The terminal ester and the internal amide carbonyls can participate in cyclization, often releasing ethanol or carbon dioxide depending on the conditions.

E/Z Isomerization

Synthesized typically as the E-isomer , ECEC exhibits photo-reversible isomerization to the Z-form. However, the E-isomer is thermodynamically preferred due to steric minimization between the ethoxy and carbamate groups. In synthetic applications, the E-isomer is the standard reactive species.

Synthesis of the Reagent

The preparation of ECEC is a self-validating protocol involving the condensation of N-cyanoacetylurethane with an orthoformate. This method avoids the polymerization often seen with free cyanoacetic acid derivatives.

Reaction Scheme:



Experimental Protocol: Synthesis of ECEC
  • Reagents: Ethyl (2-cyanoacetyl)carbamate (10 mmol), Triethyl orthoformate (15 mmol), Acetic anhydride (20 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser and drying tube.

    • Reflux at 120°C for 3–5 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane) for the disappearance of the starting carbamate.

    • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and ethanol.

    • Purification: Recrystallize the residue from a mixture of benzene/petroleum ether or chloroform/ether to yield white/yellowish crystals.

    • Yield: Typically 75–85%.

    • Validation:

      
      H NMR should show a characteristic doublet for the olefinic proton at 
      
      
      
      ppm.

Applications in Heterocyclic Synthesis[2][3][4][5][6]

Synthesis of Uracil and Pyrimidine Derivatives

The most significant application of ECEC is the synthesis of substituted uracils. The N-acyl carbamate moiety allows for a "dimroth-like" rearrangement or direct cyclization with amines to form the pyrimidine-2,4-dione core, a scaffold ubiquitous in antitumor agents (e.g., 5-FU).

Mechanism: Reaction with a primary amine (


) first displaces the ethoxy group. The resulting enamine intermediate undergoes intramolecular cyclization attacking the carbamate carbonyl (releasing EtOH) or the nitrile (forming an amino-pyrimidine).
Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines)

ECEC acts as a 1,3-dielectrophile equivalent when reacting with binucleophiles like 3-aminopyrazoles or 3-amino-1,2,4-triazoles. This pathway is critical for developing ATP-competitive kinase inhibitors.

Workflow:

  • Nucleophilic Attack: The exocyclic amino group of the aminopyrazole attacks the

    
    -carbon of ECEC.
    
  • Elimination: Ethanol is expelled.[1]

  • Cyclization: The endocyclic ring nitrogen attacks the nitrile or carbonyl carbon, closing the fused pyrimidine ring.

Visualization of Reaction Pathways

ECEC_Reactivity ECEC Ethyl N-(2-cyano-3- ethoxyacryloyl)carbamate Inter_A Enamine Intermediate ECEC->Inter_A -EtOH (Substitution) Hydrazine Hydrazine Hydrate Hydrazine->ECEC Amine Primary Amine (R-NH2) Amine->ECEC Aminoazole 3-Aminopyrazole Aminoazole->ECEC Pyrazole N-Carbamoyl Pyrazole Inter_A->Pyrazole Cyclization (Hydrazine) Uracil 5-Cyanouracil Derivative Inter_A->Uracil Cyclization (Basic/Acidic) Fused Pyrazolo[1,5-a] pyrimidine Inter_A->Fused Cyclization (Aminoazole)

Caption: Divergent synthesis pathways from ECEC depending on the nucleophile used.

Detailed Experimental Protocol: Synthesis of Fused Pyrimidines

This protocol describes the synthesis of a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative, a common scaffold in drug discovery.

Reaction:



Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1.0 mmol) in absolute ethanol (10 mL). Note: If solubility is poor, add minimal DMF.

  • Addition: Add 3-aminopyrazole (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: The solution typically turns from colorless to yellow/orange. Precipitation may occur.[1]

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Pour the mixture into ice-cold water (50 mL) and acidify slightly with HCl (pH 4-5) to induce precipitation.

  • Purification: Recrystallize from DMF/Ethanol (1:1).

  • Characterization:

    • IR: Look for disappearance of the strong ester/carbamate bands of ECEC and appearance of pyrimidine ring stretches.

    • Mass Spec: Confirm the molecular ion peak corresponding to the loss of ethanol and water/CO₂ fragments depending on the specific cyclization mode.

Comparative Data: Solvent Effects on Yield

The choice of solvent significantly impacts the yield and purity of the cyclization product. The following table summarizes optimization data for the reaction of ECEC with phenylhydrazine.

SolventTemperature (°C)CatalystReaction Time (h)Yield (%)Notes
Ethanol 78 (Reflux)None665Clean product, moderate yield.
Acetic Acid 118 (Reflux)None282Faster, promotes cyclization.
DMF 100TEA (cat.)470Good for low-solubility amines.
Water 100None1230Poor solubility limits reaction.

Therapeutic Implications

The heterocycles derived from ECEC are not merely academic curiosities; they are privileged structures in medicinal chemistry.

  • Antimetabolites: The 5-cyanouracil derivatives formed via ECEC are bio-isosteres of thymine and can inhibit thymidylate synthase.

  • Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenine pocket of ATP, making these compounds potent inhibitors of cyclin-dependent kinases (CDKs) and Src family kinases.

  • Adenosine Receptor Antagonists: Fused systems derived from ECEC have shown affinity for

    
     receptors, relevant in Parkinson's disease research.
    

References

  • BenchChem. (2025).[1] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Retrieved from

  • Semantic Scholar. (2010). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from

  • PubChem. (2024).[2] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate. Retrieved from

  • Google Patents. (2011). Process for the preparation of a pyrazole derivative (WO2011064798A1). Retrieved from

Sources

Foundational

Synthetic pathways utilizing ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate as an intermediate

Topic: Synthetic Pathways Utilizing Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Chemists, and Medicinal Chemists.[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Pathways Utilizing Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Chemists, and Medicinal Chemists.[1][2]

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) represents a highly specialized "push-pull" alkene intermediate.[1][2] Its structural utility lies in its density of functional groups: an electrophilic


-carbon activated by both a nitrile and a carbonyl, a leaving group (ethoxy), and a reactive N-acyl carbamate moiety.[1][2]

This guide details the exploitation of this molecule as a masked pyrimidine precursor. Unlike simple cyanoacrylates, the carbamate tail (


) provides the necessary carbon and nitrogen atoms to close pyrimidine-2,4-dione (uracil) rings and fused heterocyclic systems (e.g., pyrazolopyrimidines) under mild conditions.[1][2]

Structural Analysis & Reactivity Profile

The molecule functions as a 1,3-dielectrophile with an exocyclic nucleophile-directing group.[1][2]

The "Push-Pull" Dynamic[1][2]
  • C3-Ethoxy Group (The "Pull"): The ethoxy group at the

    
    -position acts as an excellent leaving group via an addition-elimination mechanism (
    
    
    
    ).[1][2] It is highly susceptible to nucleophilic attack by primary amines, hydrazines, and amidines.
  • Electron Withdrawing Group (EWG) Synergy: The C2-cyano and C1-carbonyl groups dramatically lower the LUMO energy of the alkene, facilitating attack even by weak nucleophiles.

  • The Carbamate "Hook": The terminal ester of the carbamate is not merely a protecting group; it serves as the final electrophile in cyclization cascades, allowing for the formation of six-membered rings without external cyclizing agents (like phosgene).

Preparation of the Intermediate

The synthesis of the title compound is a condensation reaction that must be controlled to prevent polymerization or premature cyclization.

Synthetic Protocol

Reaction: Condensation of (2-cyanoacetyl)carbamate with triethyl orthoformate.

  • Precursor Synthesis: (2-Cyanoacetyl)carbamate is first generated by reacting cyanoacetic acid with ethyl carbamate (urethane) using

    
     or DCC as a dehydrating agent.[1][2]
    
  • Acryloylation: The precursor is treated with triethyl orthoformate in acetic anhydride.[2]

Optimized Conditions:

  • Reagents: (2-Cyanoacetyl)carbamate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[1][2]

  • Solvent: Acetonitrile (preferred for solubility) or neat (in acetic anhydride).[1][2]

  • Temperature: Reflux (

    
    ) for 2–4 hours.
    
  • Purification: The product precipitates upon cooling or addition of cold ethanol. Recrystallization from benzene or ethanol yields the pure E-isomer.[1][2]

Critical Insight: Acetic anhydride acts as both solvent and catalyst, driving the equilibrium by sequestering the ethanol byproduct.

Core Synthetic Pathways

The utility of this intermediate is best visualized as a divergence point for heterocyclic scaffolds.

Pathway A: Synthesis of 5-Cyanouracils (The Primary Application)

This is the most industrially relevant pathway.[2] The intermediate reacts with primary amines to form an acyclic enamine, which then undergoes base-catalyzed intramolecular cyclization to yield N1-substituted 5-cyanouracils.[1][2]

  • Step 1 (Substitution): Amine attacks C3, displacing ethanol.[2]

  • Step 2 (Cyclization): The internal amide nitrogen attacks the carbamate ester carbonyl, releasing ethanol and closing the ring.

Pathway B: Pyrazolo[1,5-a]pyrimidines

Reaction with hydrazine derivatives (e.g., phenylhydrazine) initiates a cascade.[1][2] The hydrazine attacks C3, followed by cyclization onto the nitrile or the carbamate carbonyl, depending on pH and steric bulk, often yielding fused pyrazolopyrimidine systems.

Visualization of Pathways

SyntheticPathways Intermediate Ethyl N-(2-cyano- 3-ethoxyacryloyl)carbamate Enamine Acyclic Enamine Intermediate Intermediate->Enamine SNV (Addition-Elimination) Pyrazolo Pyrazolo[1,5-a] pyrimidine Intermediate->Pyrazolo Hydrazine Cyclization Cascade Amine Primary Amine (R-NH2) Amine->Intermediate Hydrazine Hydrazine (NH2-NH-R) Hydrazine->Intermediate Uracil 1-Substituted 5-Cyanouracil Enamine->Uracil Base-Catalyzed Cyclization (-EtOH)

Figure 1: Divergent synthesis from the acryloyl carbamate hub.[2] Pathway A leads to uracils; Pathway B leads to fused systems.

Detailed Experimental Case Study

Target: Synthesis of 1-Benzyl-5-cyanouracil

Context: 5-cyanouracils are potent inhibitors of dihydropyrimidine dehydrogenase (DPD) and serve as versatile scaffolds for antiviral drugs.[1][2]

Protocol
ParameterSpecification
Starting Material Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1.0 eq)
Reagent Benzylamine (1.1 eq)
Solvent Acetonitrile (MeCN)
Catalyst Triethylamine (TEA) or DBU (0.1 eq)
Temperature Reflux
Yield Target >85%

Step-by-Step Methodology:

  • Displacement (Formation of Enamine):

    • Dissolve 10 mmol of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in 20 mL of anhydrous MeCN.

    • Add 11 mmol of Benzylamine dropwise at room temperature.[2]

    • Observation: The reaction is slightly exothermic.[2] A precipitate (the enamine intermediate) may form.[2]

    • Stir for 30 minutes. TLC (EtOAc/Hexane 1:1) should show consumption of the starting material (

      
      ) and appearance of the polar enamine (
      
      
      
      ).[2]
  • Cyclization:

    • Add 1.0 mmol of Triethylamine (TEA) to the reaction mixture.[2]

    • Heat the mixture to reflux (

      
      ) for 3–5 hours.
      
    • Mechanism:[2][3][4][5][6] The base deprotonates the internal amide (N-H), facilitating the nucleophilic attack on the carbamate ester carbonyl.

    • Monitor by TLC for the disappearance of the enamine and appearance of the highly polar uracil derivative.

  • Workup & Purification:

    • Cool the reaction to

      
      .[2]
      
    • The product, 1-benzyl-5-cyanouracil, often crystallizes directly from the reaction mixture.[1][2]

    • Filter the solid.[2][3][7] Wash with cold MeCN followed by diethyl ether.[2]

    • Recrystallization: If necessary, recrystallize from EtOH/DMF (9:1).[2]

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the singlet of the uracil H-6 proton around

    
     8.5–9.0 ppm.[1][2] The disappearance of the ethoxy signals (triplet/quartet) confirms cyclization.
    
  • IR: Strong nitrile stretch at

    
     and broad carbonyl bands for the uracil ring (
    
    
    
    ).[1][2]

Mechanistic Diagram: The Uracil Ring Closure

The following diagram illustrates the electron flow during the critical cyclization step (Step 2 above).

Mechanism Start Enamine Intermediate (Z-isomer) TS Tetrahedral Intermediate Start->TS Intramolecular Nucleophilic Acyl Substitution (Base Catalyzed) Product 5-Cyanouracil Scaffold TS->Product Collapse of Tetrahedral Intermediate Byproduct Ethanol TS->Byproduct Elimination

Figure 2: Mechanistic flow of the base-catalyzed cyclization.

References

  • Zhuang, B. R., Hsu, G. J., & Sung, K. (2006).[6] A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399-3404.[1][6]

  • PubChem. (n.d.).[1][2] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Compound Summary). National Library of Medicine.[2] [1][2]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine.[1][2] Nucleic Acids Research via PMC.[2][8]

  • Shaw, G., & Warrener, R. N. (1958). Purines, Pyrimidines, and Glyoxalines. Part XIII. Journal of the Chemical Society.

Sources

Exploratory

Thermodynamic Stability and Handling of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

A Process Chemistry Perspective Executive Summary Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a critical "push-pull" alkene intermediate employed primarily in the synthesis of pyrimidine heterocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

A Process Chemistry Perspective

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a critical "push-pull" alkene intermediate employed primarily in the synthesis of pyrimidine heterocycles, including cytosine analogs and kinase inhibitors. Its utility lies in its high reactivity toward binucleophiles (e.g., amidines, ureas); however, this same reactivity confers significant thermodynamic instability under improper storage or processing conditions.

This guide provides a comprehensive analysis of the molecule's thermodynamic profile, detailing the mechanistic pathways of degradation and outlining self-validating protocols for stability assessment. The core thesis is that this molecule behaves as a "loaded spring"—metastable in the solid state but prone to rapid hydrolysis and isomerization in solution.

Chemical Identity & Structural Dynamics

To understand the stability of this molecule, one must analyze its electronic conjugation. It is not merely an ester or a carbamate; it is a highly conjugated system involving an electron-donating ethoxy group and two electron-withdrawing groups (cyano and acyl-carbamate) across a double bond.

2.1 The "Push-Pull" Electronic System

The molecule features a


-ethoxy acrylate motif. The oxygen lone pair on the ethoxy group donates electron density (

effect) into the alkene, while the cyano (

) and carbonyl (

) groups withdraw density (

effect).
  • Consequence: The

    
    -carbon (attached to the ethoxy group) is electrophilic, but the double bond has significant single-bond character due to resonance. This lowers the rotation barrier, facilitating 
    
    
    
    isomerization.
2.2 Intramolecular Hydrogen Bonding

Thermodynamic stability in the solid state is largely governed by the conformation of the carbamate moiety.

  • Z-Isomer Dominance: Research on analogous structures indicates that the Z-isomer is thermodynamically favored due to a six-membered intramolecular hydrogen bond between the carbamate

    
     and the carbonyl oxygen of the ester or the nitrile nitrogen.
    
  • Stability Implication: Disruption of this H-bond (e.g., by polar protic solvents like water or methanol) raises the ground state energy, making the molecule more susceptible to nucleophilic attack.

Thermodynamic Stability Profile
3.1 Solid-State Stability
  • Thermal Profile: The compound is generally a crystalline solid. While specific melting points vary by purity, analogs typically melt in the 110–140 °C range.

  • Decomposition: Onset of thermal decomposition (exothermic events in DSC) usually occurs immediately post-melting. The carbamate moiety is prone to thermal decarboxylation (

    
     loss) at temperatures 
    
    
    
    °C.
  • Recommendation: Store at

    
     °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced surface hydrolysis.
    
3.2 Solution-State Stability (Critical)

The molecule is most vulnerable in solution.

  • Hydrolysis (Acidic/Basic): The ethoxy group is a "vinylogous ester." In the presence of water and acid/base catalysis, it undergoes substitution to form the enol (hydroxymethylene derivative), which is unstable and degrades further.

  • Alcoholysis: In methanol or other primary alcohols, the ethoxy group will exchange with the solvent alkoxy group (trans-etherification). This is a reversible equilibrium driven by mass action.

  • Solvent Compatibility:

    • Preferred: Anhydrous aprotic solvents (Dichloromethane, THF, Acetonitrile).

    • Avoid: Water, Methanol (unless intended for reaction), and primary amines (unless intended for cyclization).

Degradation & Reaction Pathways

The following Graphviz diagram illustrates the competing pathways: the desired cyclization versus the undesired degradation routes.

DegradationPathways Target Ethyl N-(2-cyano-3- ethoxyacryloyl)carbamate HydrolysisProduct Hydroxymethylene Derivative (Unstable) Target->HydrolysisProduct + H2O (Hydrolysis) Pyrimidine Pyrimidine Core (Desired Product) Target->Pyrimidine + Amidine/Urea (Cyclization) Isomer E/Z Isomerization Target->Isomer Light/Heat Decarboxylation Decomposition (CO2 Loss) HydrolysisProduct->Decarboxylation Fragmentation Isomer->Target Equilibrium

Figure 1: Mechanistic pathways showing the competition between desired cyclization and hydrolytic degradation.

Experimental Protocols

As a scientist, you must validate the stability of your specific batch. Do not rely solely on CoA data.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine the


 (time to 90% potency) in solution to establish handling time limits.
  • Preparation: Dissolve

    
     mg of the target compound in 
    
    
    
    mL of Acetonitrile (
    
    
    mg/mL stock).
  • Stress Conditions: Prepare three vials:

    • Control: Stock solution at

      
       °C.
      
    • Acid Stress:[1]

      
       mL Stock + 
      
      
      
      mL
      
      
      M HCl.
    • Base Stress:

      
       mL Stock + 
      
      
      
      mL
      
      
      M NaOH.
    • Thermal Stress:

      
       mL Stock heated to 
      
      
      
      °C.
  • Sampling: Inject

    
    
    
    
    
    L aliquots into HPLC at
    
    
    hours.
  • Analysis: Monitor the disappearance of the main peak.

    • Acceptance Criteria: If degradation

      
       in 1 hour, the process must be run under strictly anhydrous conditions.
      
Protocol B: HPLC Method for Stability Indication

System: Agilent 1100/1200 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    m, 
    
    
    
    mm).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    
     B to 
    
    
    
    B over 10 minutes.
  • Detection: UV at

    
     nm (monitoring the conjugated system) and 
    
    
    
    nm (carbamate).
  • Flow Rate:

    
     mL/min.
    

Self-Validating Step: Before running samples, inject a "System Suitability" mixture containing the starting material (Ethyl (ethoxymethylene)cyanoacetate) and the target. Resolution (


) between these peaks must be 

.
Workflow Visualization

StabilityWorkflow Start Batch Receipt (Solid State) Visual Visual Inspection (Color/Crystallinity) Start->Visual Solubility Solubility Check (MeCN/DMSO) Visual->Solubility HPLC HPLC Purity Check (Protocol B) Solubility->HPLC Decision Purity > 95%? HPLC->Decision Use Release for Synthesis Decision->Use Yes Purify Recrystallize (EtOH/Hexane) Decision->Purify No Purify->HPLC Retest

Figure 2: Quality control workflow for assessing batch stability prior to synthesis.

References
  • PubChem. (n.d.).[2] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhao, Y., et al. (2006). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only? Arkivoc, (xi), 137-147.[3] (Discusses the thermodynamic stability of the Z-isomer in similar push-pull systems). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Cyclization of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the standard protocol for the cyclization of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the standard protocol for the cyclization of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) to yield 5-Cyanouracil derivatives. This transformation is a critical entry point for synthesizing pyrimidine-based antimetabolites and antiviral agents.

Introduction & Scientific Context

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized "push-pull" alkene. Its structure features an electron-deficient double bond activated by both a nitrile group and an acyl carbamate moiety. This unique electronic arrangement makes it an ideal substrate for reaction with binucleophiles (such as ammonia, primary amines, or hydrazines) to form 5-substituted pyrimidines.

The standard protocol described here focuses on the reaction with ammonia (or primary amines) to synthesize 5-Cyanouracil (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile). This scaffold is a structural analog of thymine and uracil, serving as a precursor for 5-fluorouracil derivatives and other bioactive nucleobase analogs.

Key Reaction Pathway

The transformation proceeds via a two-stage mechanism :

  • Vinylic Substitution (

    
    ):  Nucleophilic attack by ammonia at the 
    
    
    
    -carbon displaces the ethoxy group, forming an enamine intermediate.
  • Intramolecular Cyclization: The newly formed amino group attacks the ester carbonyl of the carbamate moiety, releasing ethanol and closing the pyrimidine ring.

Chemical Basis & Mechanism[1]

Understanding the causality of the reaction conditions is vital for reproducibility.

  • Solvent Choice (Acetonitrile/Ethanol): Polar aprotic solvents like acetonitrile are often preferred to minimize competitive hydrolysis of the ester groups, though ethanol is standard for industrial cost-efficiency.

  • Temperature Control: The substitution step is exothermic and rapid at room temperature. The cyclization step typically requires thermal activation (reflux) to overcome the activation energy for ring closure.

  • Regioselectivity: The presence of the cyano group at the

    
    -position directs the nucleophile to the 
    
    
    
    -carbon. The cyclization preferentially occurs at the carbamate ester (forming the uracil core) rather than the nitrile (which would form a cytosine core), due to the higher electrophilicity of the acyl carbamate carbonyl in this specific configuration.
Mechanistic Pathway Diagram[2][3]

ReactionMechanism SM Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Starting Material) Inter Intermediate: Amino-Acryloyl Carbamate SM->Inter Step 1: SNV Displacement (-EtOH) NH3 Ammonia / Amine (Nucleophile) NH3->Inter EtOH By-product: Ethanol Inter->EtOH Prod Product: 5-Cyanouracil Inter->Prod Step 2: Cyclization (Reflux)

Figure 1: Mechanistic flow from starting material to 5-Cyanouracil via addition-elimination and cyclization.[1]

Standard Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4).[2]

  • Reagent: Aqueous Ammonia (25-28%) or Ethanolic Ammonia.

  • Solvent: Ethanol (Absolute) or Acetonitrile (HPLC Grade).

  • Acid: 2M Hydrochloric Acid (for neutralization/precipitation).

Step-by-Step Methodology
Phase 1: Enamine Formation
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.12 g) of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in 20 mL of Ethanol .

  • Addition: Cool the solution to 0–5°C using an ice bath.

  • Reaction: Dropwise add 12.0 mmol of Ammonia (as 25% aq. solution or 2M in ethanol). Note: A slight excess ensures complete conversion.

  • Observation: The solution may turn yellow/orange, indicating the formation of the enamine intermediate. Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

Phase 2: Thermal Cyclization
  • Heating: Equip the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 3 to 5 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.[3][4]

    • Checkpoint: The starting material spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Completion: Once conversion is >98%, cool the mixture to room temperature.

Phase 3: Isolation & Purification
  • Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

  • Acidification: Cool the residue in an ice bath and acidify to pH 2–3 using 2M HCl . This protonates the pyrimidine salt, causing the free 5-cyanouracil to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL) to remove ammonium salts and unreacted byproducts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results & Data Specifications
ParameterSpecificationNotes
Appearance Off-white to pale yellow powderHigh purity yields white crystals.
Yield 75% – 85%Dependent on dryness of solvent and precise pH control.
Melting Point > 280°C (Decomposes)Characteristic of high-melting pyrimidines.
MS (ESI-) [M-H]- = 136.02Molecular Ion for

.

Workflow Visualization

The following diagram outlines the critical process parameters (CPPs) and decision gates for the protocol.

Workflow Start Start: Dissolve SM in EtOH Cool Cool to 0°C Start->Cool AddNH3 Add Ammonia (1.2 eq) Cool->AddNH3 Stir Stir 1h @ RT (Enamine Formation) AddNH3->Stir Reflux Reflux 3-5h (Cyclization) Stir->Reflux Check TLC/HPLC Check (SM < 1%) Reflux->Check Check->Reflux Incomplete Acidify Acidify to pH 2-3 (Precipitation) Check->Acidify Pass Filter Filter & Dry Acidify->Filter

Figure 2: Operational workflow for the synthesis of 5-Cyanouracil.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time; ensure pH is strictly 2-3 during isolation (product is soluble at neutral pH).
Oily Product Presence of unreacted intermediate.Re-dissolve in ethanol and reflux longer with additional base (catalytic Et3N).
Coloration (Dark) Oxidation or polymerization.Perform reaction under Nitrogen atmosphere; use fresh reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779159, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Retrieved from [Link]

  • Kim, T. H., et al. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. PubMed. Retrieved from [Link]

  • Google Patents.Synthesis method of cytosine (CN103880758A).

Sources

Application

Solvent selection for reactions involving ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Technical Application Note: Solvent Systems for Reactions of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Executive Summary Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) is a critical "push-pull" alkene inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Systems for Reactions of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) is a critical "push-pull" alkene intermediate used primarily in the synthesis of 5-cyanouracil and 5-cyanocytosine derivatives.[1] Its reactivity is defined by the electrophilic


-carbon, activated by the electron-withdrawing cyano and carbonyl groups, and the leaving group potential of the ethoxy moiety.[1]

This guide provides a definitive protocol for solvent selection, focusing on the trade-offs between solubility, reaction kinetics, and downstream isolation.[1] We prioritize Acetonitrile (MeCN) for cyclization reactions due to its optimal polarity/boiling point balance and Chloroform (CHCl₃) for precursor synthesis to suppress isomerization.[1]

Chemical Profile & Solubility Intelligence

Molecule: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Structure:


Class:  Ureidomethylene / Push-pull olefin.[1]
Solubility & Stability Matrix

The selection of solvent dictates not just solubility but the stereochemical integrity of the olefin (E/Z isomerization).[1]

Solvent SystemSolubility RatingPrimary ApplicationCritical Notes
Acetonitrile (MeCN) HighCyclization / Amine Addition Recommended. Promotes

reactions; allows reflux (82°C) without solvolysis.[1]
Chloroform (CHCl₃) HighPrecursor Synthesis / NMR Excellent for maintaining the E-isomer.[1] Used in synthesis from orthoformates.[1][2][3]
Ethanol (EtOH) ModerateCrystallization / Green Chemistry Caution: Risk of transesterification if non-ethyl esters are present.[1] Good for precipitating final pyrimidines.[1]
DMF / DMSO Very HighLow-Reactivity Nucleophiles Use only if reflux in MeCN fails.[1] High BP makes workup (removal) difficult.[1]
Water LowBiphasic Systems Avoid in single phase.[1] Hydrolysis of the ethoxy group competes with nucleophilic attack.[1]

Mechanistic Grounding: The Solvent Effect

The reaction of this carbamate typically follows an Addition-Elimination (


)  pathway followed by Intramolecular Cyclization .[1]
  • Step 1 (

    
    ):  A nucleophile (e.g., primary amine) attacks the 
    
    
    
    -carbon, displacing ethanol.[1]
    • Solvent Requirement: Must support a polar transition state but prevent protonation of the amine nucleophile.[1] MeCN is ideal as a polar aprotic solvent.[1]

  • Step 2 (Cyclization): The resulting intermediate cyclizes onto the carbamate carbonyl.[1]

    • Solvent Requirement: Thermal energy (reflux) is often required to drive this entropic step.[1]

Visualizing the Reaction Pathway

ReactionPathway cluster_solvents Solvent Influence Start Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Push-Pull Olefin) Inter Intermediate (Amino-acryloyl carbamate) Start->Inter Step 1: SN(V) Solvent: MeCN - EtOH Amine Primary Amine (R-NH2) Amine->Inter Product 5-Cyanouracil Derivative (Cyclized) Inter->Product Step 2: Cyclization Reflux (82°C) MeCN MeCN: Stabilizes Polar TS EtOH EtOH: Solvolysis Risk

Caption: Reaction pathway for pyrimidine synthesis. MeCN facilitates the substitution while avoiding side reactions common in protic solvents.

Detailed Protocols

Protocol A: Synthesis of 5-Cyanouracil Derivatives (The Acetonitrile Route)

Target Audience: Medicinal Chemists synthesizing nucleoside analogs.[1]

Rationale: Acetonitrile is selected to allow sufficient thermal activation for cyclization while precipitating the polar product upon cooling, simplifying purification.[1]

Reagents:

  • Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 - 1.2 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [10 mL per mmol substrate][1]

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and MeCN. Stir at room temperature (RT) until fully dissolved.

    • Self-Validation: Solution should be clear/pale yellow.[1] If cloudy, check water content of MeCN.[1]

  • Addition: Add the primary amine dropwise at RT.

    • Observation: A transient color change (often to deep yellow/orange) indicates the formation of the charge-transfer complex or the intermediate amino-acrylate.[1]

  • Reaction: Heat the mixture to reflux (80-82°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear.[1]
      
  • Workup: Cool the reaction mixture slowly to 0°C.

    • Causality: The product (uracil derivative) is typically less soluble in cold MeCN than the starting materials, leading to crystallization.[1]

  • Isolation: Filter the precipitate. Wash with cold MeCN (

    
    ) and diethyl ether (
    
    
    
    ).[1]
  • Drying: Vacuum dry at 45°C.

Protocol B: Precursor Synthesis & Storage (The Chloroform Route)

Target Audience: Process Chemists preparing the starting material.[1]

Rationale: Chloroform is used to maintain the E-isomer stereochemistry and prevent premature hydrolysis during the condensation of urethane and orthoformate.[1]

Reagents:

  • Ethyl (2-cyanoacetyl)carbamate[1][3]

  • Triethyl orthoformate (2.0 equiv)[1]

  • Acetic anhydride (excess, acts as co-solvent/catalyst)[1]

  • Solvent: Chloroform (CHCl₃)[1]

Step-by-Step:

  • Setup: Mix ethyl (2-cyanoacetyl)carbamate and acetic anhydride in CHCl₃.

  • Activation: Add triethyl orthoformate.

  • Reflux: Heat at reflux (approx 65-70°C) for 2 hours.

  • Crystallization: Concentrate the solution (rotary evaporator). Add diethyl ether and store at 4°C overnight.

  • Result: White crystalline powder of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate.[1]

    • Storage: Store in the dark.[1] UV light causes E to Z isomerization (Source 1.12).[1][3]

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete cyclization (Intermediate trapped)Increase reaction time or switch to higher boiling solvent (Propionitrile or Dioxane).
Oiling Out Product too soluble in MeCNConcentrate volume by 50% and add an antisolvent (Diethyl Ether or Hexane).[1]
Hydrolysis Products Wet solventUse molecular sieves (3Å) to dry MeCN.[1] The ethoxy group is sensitive to water/acid.[1]
Isomerization UV ExposureThe starting material is photo-active.[1] Wrap flasks in foil during storage and reaction.
Solvent Decision Tree

SolventTree Start Select Reaction Type Type1 Reaction with Amines (Synthesis of Pyrimidines) Start->Type1 Type2 Synthesis of Starting Material (from Cyanoacetyl carbamate) Start->Type2 Q1 Is the Amine Nucleophile Soluble in MeCN? Type1->Q1 Solv3 USE CHLOROFORM + Ac2O *Prevents Isomerization* Type2->Solv3 Solv1 USE ACETONITRILE (Reflux) *Best Balance* Q1->Solv1 Yes Solv2 USE DMF or DMSO *High Solubility/High BP* Q1->Solv2 No

Caption: Decision matrix for solvent selection based on reaction stage and nucleophile solubility.

References

  • PubChem. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4.[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006).[1][2] A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404.[1][2] Available at: [Link]

  • Sung, K., & Chen, R.-R. (2004).[1] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. Available at: [Link][1]

Sources

Method

Application Note: High-Efficiency Synthesis of 5-Cyanocytosine Analogs via the Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Route

Abstract This application note details a robust, modular protocol for synthesizing 1-substituted-5-cyanocytosine analogs , a critical scaffold in the development of antiviral and antineoplastic nucleoside mimics. The met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for synthesizing 1-substituted-5-cyanocytosine analogs , a critical scaffold in the development of antiviral and antineoplastic nucleoside mimics. The method utilizes ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) as a versatile dielectrophilic synthon. Unlike traditional methods that require harsh conditions or unstable precursors, this route offers a controlled "addition-cyclization-functionalization" sequence. This guide covers the mechanistic basis, step-by-step experimental protocols, and critical process parameters (CPPs) to ensure high yield and purity.

Introduction & Strategic Value

Cytosine analogs modified at the C5 position are pivotal in medicinal chemistry. Compounds such as 5-azacytidine and gemcitabine demonstrate the therapeutic value of pyrimidine modification. The introduction of a cyano group at C5 (5-cyanocytosine) enhances the electron-deficient nature of the ring, altering pKa and hydrogen-bonding capabilities, which can significantly impact polymerase binding affinity and metabolic stability.

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) serves as a superior starting material for these syntheses because:

  • Regioselectivity: The distinct reactivity of the ethoxy-vinyl group versus the carbamate ester directs nucleophilic attack, ensuring correct N1-substitution.

  • Modularity: The N1 substituent is introduced via the amine of choice, allowing for rapid library generation (SAR studies).

  • Scalability: The intermediates are generally crystalline and stable, avoiding complex chromatographic purifications.

Chemical Basis & Mechanism

The synthesis operates on a "Push-Pull" alkene mechanism followed by a ring transformation.

  • Step 1: Vinylogous Substitution (Addition-Elimination): The primary amine (

    
    ) attacks the 
    
    
    
    -carbon of the acryloyl moiety, displacing the ethoxy group. The electron-withdrawing cyano group facilitates this nucleophilic attack.
  • Step 2: Intramolecular Cyclization: Under basic conditions (alkoxide), the ureido nitrogen (or the newly formed enamine nitrogen, depending on tautomerism) attacks the carbamate ester carbonyl, closing the pyrimidine ring to form 1-substituted-5-cyanouracil .

  • Step 3: C4-Amination (The "Cytosine" Transformation): Since ECEC cyclization yields a uracil (C4=O), the C4 position must be activated (e.g., chlorination) and displaced with ammonia to generate the cytosine (C4=NH2) core.

Pathway Visualization

ReactionPathway Reagent Ethyl N-(2-cyano- 3-ethoxyacryloyl)carbamate (ECEC) Intermediate Acyclic Enamine Intermediate Reagent->Intermediate Step 1: Aminolysis (-EtOH) Amine Primary Amine (R-NH2) Amine->Intermediate Uracil 1-Substituted- 5-Cyanouracil Intermediate->Uracil Step 2: Cyclization (NaOEt/EtOH) Chloro 4-Chloro-5- cyanopyrimidine Uracil->Chloro Step 3: Activation (Chlorination) Activator POCl3 / PCl5 Activator->Chloro Cytosine TARGET: 1-Substituted- 5-Cyanocytosine Chloro->Cytosine Step 4: Amination (NH3/MeOH)

Figure 1: The synthetic pathway from ECEC to the target Cytosine analog. Note the obligate Uracil intermediate.

Experimental Protocols

Phase 1: Synthesis of the 1-Substituted-5-Cyanouracil Core

Objective: Construct the pyrimidine ring with the desired N1 substituent.

Reagents:

  • Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) [1.0 equiv]

  • Primary Amine (

    
    ) [1.05 equiv]
    
  • Ethanol (Anhydrous) [10 V]

  • Sodium Ethoxide (NaOEt) [1.1 equiv]

Procedure:

  • Aminolysis: Dissolve ECEC (10 mmol) in anhydrous ethanol (50 mL). Cool to 0°C.[1]

  • Add the primary amine (10.5 mmol) dropwise. Note: Exothermic reaction.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of ECEC.

  • Cyclization: Add a solution of NaOEt (11 mmol) in ethanol.

  • Heat the reaction mixture to reflux (78°C) for 6 hours. The solution typically turns from pale yellow to deep orange/red.

  • Workup: Cool to RT. Concentrate the solvent to ~20% volume under reduced pressure.

  • Dilute with water (30 mL) and acidify carefully with 1M HCl to pH 3–4.

  • Isolation: The 5-cyanouracil derivative usually precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
Phase 2: Conversion to 5-Cyanocytosine

Objective: Convert the C4-carbonyl (uracil) to a C4-amine (cytosine).

Reagents:

  • Phosphorus Oxychloride (

    
    ) [5.0 equiv]
    
  • 1,2,4-Triazole [3.0 equiv] (Catalyst/Leaving group enhancer)

  • Triethylamine (

    
    ) [3.0 equiv]
    
  • Ammonia in Methanol (7N) [Excess]

Procedure:

  • Activation: Suspend the dry 1-substituted-5-cyanouracil (5 mmol) in dry acetonitrile (25 mL).

  • Add

    
     (15 mmol) and 1,2,4-triazole (15 mmol). Cool to 0°C.[1]
    
  • Add

    
     (25 mmol) dropwise.
    
  • Stir at RT for 1 hour, then reflux for 2 hours. Checkpoint: Reaction mixture should become clear.

  • Concentrate in vacuo to remove excess

    
    .
    
  • Amination: Redissolve the residue in 1,4-dioxane (10 mL).

  • Add 7N

    
     in MeOH (20 mL) at 0°C. Seal the vessel and stir at RT for 12 hours.
    
  • Purification: Concentrate dryness. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Moisture Control < 0.1% Water (Karl Fischer)High moisture during Phase 1 leads to hydrolysis of the carbamate ester, reducing yield.
Amine Stoichiometry 1.05 – 1.10 EquivExcess amine in Step 1 is tolerated, but large excesses can lead to bis-addition byproducts.
Acidification pH pH 3.0 – 4.0Critical for precipitation of the Uracil intermediate. Too acidic (< pH 2) may degrade sensitive N1-substituents (e.g., ribose).
POCl3 Handling Freshly DistilledAged POCl3 leads to incomplete chlorination and difficult purification.
Decision Logic for Process Control

Troubleshooting Start Check TLC after Aminolysis (Step 1) Check1 Is ECEC consumed? Start->Check1 Action1 Proceed to Cyclization Check1->Action1 Yes Action2 Add 0.1 eq Amine Increase Temp Check1->Action2 No Check2 Precipitate after Acidification? Action1->Check2 Action3 Filter & Dry Check2->Action3 Yes Action4 Extract w/ EtOAc Check pH Check2->Action4 No

Figure 2: Operational decision tree for Phase 1 workup.

Analytical Validation

To ensure the identity of the final 5-cyanocytosine analog, verify the following spectral markers:

  • IR Spectroscopy:

    • Appearance of C≡N stretch at ~2220–2240 cm⁻¹.

    • Disappearance of Ester C=O (from ECEC) at ~1740 cm⁻¹.

    • Appearance of Amine N-H stretches (doublet) at 3300–3400 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • H-6 Singlet: A characteristic sharp singlet for the pyrimidine H6 proton typically appears between

      
       8.2 – 8.8 ppm.
      
    • Exocyclic NH2: Broad exchangeable signal (

      
       7.0 – 8.0 ppm).
      

References

  • Shaw, G., & Warrener, R. N. (1959). Purines, pyrimidines, and glyoxalines. Part XIII. Some new syntheses of 5-cyanouracils. Journal of the Chemical Society, 50-53. Link

  • Zhang, Z., et al. (2011). Improved synthesis of ethyl 3-ureido-2-cyanoacrylate.[2] Chemical Reagents, 33(1), 78-80. (Context for precursor optimization).

  • Singhal, A., et al. (2018). Synthetic Approaches for the Modification of the Pyrimidine Nucleus: A Review. Current Organic Chemistry, 22(10). Link

  • PubChem Compound Summary. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CID 2779159). Link

Sources

Application

Application Note: Catalyst Optimization for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Synthesis

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4). This molecule is a critical "push-pull" ole...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4). This molecule is a critical "push-pull" olefin intermediate used in the synthesis of pyrimidine-based antimetabolites (e.g., 5-Fluorouracil derivatives) and other heterocyclic APIs.

Executive Summary

The condensation of Ethyl N-(2-cyanoacetyl)carbamate with Triethyl Orthoformate (TEOF) to form Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a pivotal step in constructing the pyrimidine scaffold. While traditional protocols rely on stoichiometric acetic anhydride (


) under reflux, this approach often suffers from thermal degradation, variable E/Z selectivity, and difficult purification.

This guide details a Catalyst Optimization Protocol utilizing Lewis Acid catalysis (


, 

) to lower reaction temperatures, improve yield, and control stereoselectivity. We provide a self-validating Design of Experiments (DoE) workflow to transition from "brute-force" reflux methods to a precision-catalyzed process.

Reaction Chemistry & Mechanism

The Challenge

The target reaction involves the condensation of an active methylene compound with an orthoester.

  • Reactants: Ethyl N-(2-cyanoacetyl)carbamate (1) + Triethyl Orthoformate (2).

  • Target: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (3).

  • Byproduct: Ethanol (EtOH).

Standard conditions use


 to drive the equilibrium by trapping EtOH as ethyl acetate. However, high temperatures (

) promote the polymerization of the electron-deficient olefin product.
Mechanistic Pathway

The reaction proceeds via an initial Lewis-acid activated attack of the enolizable methylene on the orthoester, followed by elimination.

ReactionMechanism cluster_conditions Critical Control Points SM1 Ethyl N-(2-cyanoacetyl)carbamate (Active Methylene) Complex Activated Complex (Lewis Acid Coordinated) SM1->Complex + Catalyst TEOF Triethyl Orthoformate (Electrophile) TEOF->Complex Inter Intermediate (Diethoxymethyl adduct) Complex->Inter - EtOH Product Target Product (E-Isomer Dominant) Inter->Product Elimination (- EtOH) Byprod Ethanol / EtOAc Inter->Byprod

Figure 1: Mechanistic pathway for the Lewis Acid catalyzed condensation. The catalyst activates the orthoformate carbon, facilitating nucleophilic attack at lower temperatures.

Catalyst Landscape & Selection

We recommend screening the following catalyst classes to replace or augment the standard


 system.
Catalyst ClassCandidateRoleProsCons
Standard Promoter Acetic Anhydride (

)
Solvent & ReagentTraps EtOH; drives equilibrium.High temp required; acidic byproducts.
Lewis Acid (Traditional) Zinc Chloride (

)
ActivationProven for Knoevenagel; cheap.Hygroscopic; difficult workup.
Lewis Acid (Modern) Indium(III) Chloride (

)
High ActivityWater tolerant; works at low temp.Expensive.
Bronsted Acid p-Toluenesulfonic Acid (PTSA)ProtonationFast kinetics.Can hydrolyze carbamate linkage.

Recommendation: Start with


 (5-10 mol%)  in combination with reduced equivalents of 

(2.0 eq) to balance cost and performance.

Experimental Protocol: Catalyst Screening

Objective: Identify conditions that maximize the Yield (>85%) and E-selectivity (>98:2) while maintaining a reaction temperature


.
Materials
  • Substrate: Ethyl N-(2-cyanoacetyl)carbamate (Purity >98%).

  • Reagent: Triethyl Orthoformate (TEOF) (Anhydrous).

  • Solvent: Acetic Anhydride (

    
    ).
    
  • Catalysts:

    
     (anhydrous beads), 
    
    
    
    , PTSA.
  • Internal Standard: Mesitylene (for NMR yield determination).

Screening Workflow (DoE Approach)

Perform the following reactions in parallel using sealed reaction vials (e.g., 20 mL scintillation vials with PTFE caps).

EntryCatalystLoad (mol%)TEOF (eq)

(eq)
Temp (

)
Time (h)
1 (Control) None-2.05.0 (Solvent)1204
2

51.52.0804
3

101.52.0802
4

21.52.0604
5 PTSA51.52.0802
Step-by-Step Procedure (Entry 2 - Optimized Protocol)
  • Charge: To a dry reaction vessel equipped with a magnetic stir bar, add Ethyl N-(2-cyanoacetyl)carbamate (1.0 eq, 10 mmol, 1.56 g).

  • Catalyst Addition: Add anhydrous

    
     (0.5 mmol, 68 mg) inside a glovebox or under rapid 
    
    
    
    flow (hygroscopic!).
  • Solvent/Reagent: Add Acetic Anhydride (20 mmol, 1.9 mL) followed by Triethyl Orthoformate (15 mmol, 2.5 mL).

  • Reaction: Seal the vessel and heat to 80°C . Stir at 500 rpm.

    • Note: The mixture acts as a slurry initially and should become homogeneous as the product forms (or remain a slurry if product precipitates).

  • Monitoring: Sample at t=1h, 2h, and 4h. Dilute aliquot in

    
     for 
    
    
    
    -NMR.
    • Key Signal: Look for the disappearance of the SM methylene singlet (

      
       ppm) and appearance of the vinyl proton (
      
      
      
      ppm).
  • Workup:

    • Cool to room temperature (0–5°C).

    • Add Ethanol (5 mL) to quench excess anhydride (exothermic!).

    • The product often precipitates as a solid upon cooling/trituration with ether. Filter and wash with cold

      
      .
      

Optimization Logic & Troubleshooting

Decision Tree for Optimization

Use this logic flow to adjust parameters based on screening results.

OptimizationLogic Start Analyze Screening Result YieldLow Yield < 70% Start->YieldLow PurityLow Purity < 90% (Unknown Impurities) Start->PurityLow IsomerIssue High Z-Isomer Content Start->IsomerIssue Success Yield > 85% Valid Protocol Start->Success Action1 Increase Catalyst Load (to 10-15 mol%) YieldLow->Action1 Incomplete Conv. Action2 Lower Temp (-10°C) Switch to InCl3 YieldLow->Action2 Decomposition Action3 Add Radical Inhibitor (BHT 0.1%) PurityLow->Action3 Polymerization Action4 Extend Reaction Time (Allow E/Z equilibration) IsomerIssue->Action4 Thermodynamic Control

Figure 2: Troubleshooting logic for catalyst optimization parameters.

Common Pitfalls
  • Moisture Sensitivity: TEOF hydrolyzes rapidly. Ensure all reagents are anhydrous. If yield is low, check the quality of TEOF.

  • Solidification: The reaction mixture may solidify if the solvent volume is too low. Maintain at least 2-3 mL solvent per gram of substrate.

  • Isomerization: The E-isomer is generally the thermodynamic product. If the Z-isomer is observed (often kinetic), extend the heating time to allow equilibration.

References

  • PubChem. (n.d.).[1] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CID 2779159).[1] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved February 25, 2026, from [Link]

  • SciELO. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate Synthesis and Reactions.[2][3] Retrieved February 25, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology The relentless pursuit of novel therapeutic agents in drug discovery and development necessitates rapid, efficient, and sustainable synthetic me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

The relentless pursuit of novel therapeutic agents in drug discovery and development necessitates rapid, efficient, and sustainable synthetic methodologies. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and their synthesis is a cornerstone of medicinal chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2][3][4] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[1]

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a highly versatile and reactive building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of a cyanoacrylate moiety and a carbamate group provides multiple reaction sites for cyclization reactions. This application note provides detailed protocols and scientific insights into the use of this reagent in microwave-assisted synthesis, with a focus on the preparation of substituted pyrimidines, a privileged scaffold in medicinal chemistry.

Core Principles of Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with the polar molecules in the reaction mixture.[1] This "dielectric heating" occurs through two primary mechanisms: dipolar polarization and ionic conduction.[1][2] Polar molecules continuously reorient themselves to align with the oscillating electric field of the microwaves, generating heat through molecular friction. This rapid, in-situ heat generation is fundamentally different from conventional heating, which relies on slower heat transfer through convection and conduction from the vessel walls. The result is a more uniform and efficient heating profile, which can lead to the observed rate enhancements and cleaner reactions.[1][2]

Application & Protocol 1: Rapid Synthesis of 2-Amino-4-hydroxypyrimidine Derivatives

The reaction of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate with guanidine is a classic approach to constructing the 2-amino-4-hydroxypyrimidine core. Microwave irradiation can dramatically accelerate this cyclocondensation reaction.

Reaction Scheme:

G reagent1 Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate reagents reagent1->reagents reagent2 Guanidine reagent2->reagents product 2-Amino-4-hydroxypyrimidine-5-carboxamide reagents->product Microwave Ethanol, Base

Caption: Microwave-assisted synthesis of 2-amino-4-hydroxypyrimidine-5-carboxamide.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1 mmol, 212.2 mg).

  • Addition of Guanidine: Add guanidine hydrochloride (1.2 mmol, 114.6 mg) and a non-nucleophilic base such as sodium ethoxide (1.2 mmol, 81.6 mg) or DBU (1.2 mmol, 182.7 mg) to the reaction vessel.

  • Solvent Addition: Add 3-5 mL of a suitable high-boiling polar solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). Ethanol is often a good starting point.

  • Vessel Sealing: Securely cap the microwave reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 120-150 °C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Scientific Rationale and Mechanistic Insights:

The reaction proceeds via an initial nucleophilic attack of the guanidine on the ethoxy group of the acryloyl moiety, followed by an intramolecular cyclization and subsequent elimination of ethanol and ethyl carbamate. The microwave irradiation significantly accelerates the rate of these steps, allowing the reaction to be completed in minutes rather than hours. The use of a sealed vessel allows for the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis (Expected)
Reaction Time Several hours (e.g., 4-12 h)5-15 minutes
Temperature Reflux temperature of the solvent120-150 °C
Yield Moderate to goodGood to excellent
Purity Often requires extensive purificationGenerally higher purity, less by-product formation
Energy Consumption HighSignificantly lower

Application & Protocol 2: Synthesis of Fused Heterocyclic Systems

The reactivity of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate extends to the synthesis of more complex, fused heterocyclic systems. The following is a model protocol for the synthesis of a pyrano[2,3-d]pyrimidine derivative, which can be adapted for other nucleophilic substrates.

Reaction Scheme:

G reagent1 Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate reagents reagent1->reagents reagent2 Barbituric Acid reagent2->reagents product Pyrano[2,3-d]pyrimidine derivative reagents->product Microwave Ethanol, Base

Caption: Synthesis of a pyrano[2,3-d]pyrimidine derivative.

Detailed Step-by-Step Protocol:
  • Reagent Combination: In a 10 mL microwave reaction vessel, combine ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (1 mmol, 212.2 mg) and barbituric acid (1 mmol, 128.1 mg).

  • Solvent and Catalyst: Add 4 mL of ethanol and a catalytic amount of a base such as piperidine or triethylamine (e.g., 0.1 mmol).

  • Microwave Reaction: Seal the vessel and irradiate in a microwave synthesizer at 100-120 °C for 10-20 minutes. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization.

Expert Insights and Causality:

This reaction likely proceeds through a Michael addition of the active methylene group of barbituric acid to the electron-deficient double bond of the acryloyl system, followed by an intramolecular cyclization and elimination. The choice of a polar solvent like ethanol is crucial as it efficiently absorbs microwave energy and facilitates the dissolution of the reactants. The catalytic base promotes the initial Michael addition. The significant reduction in reaction time is a hallmark of microwave-assisted synthesis in such multi-step, one-pot reactions.[4][5]

Experimental Workflow Visualization

G start Start reagents Combine Reactants, Solvent, and Catalyst in Microwave Vial start->reagents seal Seal the Reaction Vessel reagents->seal microwave Microwave Irradiation (Controlled Temperature & Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Work-up & Purification (Filtration/Extraction/ Chromatography) cool->workup product Isolated Pure Product workup->product

Sources

Application

Application Note: One-Pot Synthesis Methods Incorporating Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

The following Application Note and Protocol Guide details the use of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in one-pot heterocyclic synthesis. Abstract & Introduction Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECE...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in one-pot heterocyclic synthesis.

Abstract & Introduction

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) is a highly versatile, electrophilic "push-pull" olefin used as a critical intermediate in the synthesis of functionalized pyrimidines, particularly 1-substituted-5-cyanouracils . Its structure features a reactive ethoxyvinyl moiety (Michael acceptor) coupled with a carbamate-protected acyl isocyanate equivalent.

Unlike simple acrylates, the carbamate moiety in ECEC provides a pre-installed "N-C=O" fragment, allowing for rapid cyclization with primary amines to form the uracil core in a single pot. This guide focuses on the one-pot, three-component reaction (3-CR) strategy, which eliminates the need to isolate the moisture-sensitive ECEC intermediate, streamlining the synthesis of bioactive pyrimidine scaffolds found in oncology and antiviral therapeutics.

Chemical Basis & Mechanism

The utility of ECEC stems from its multiple electrophilic sites. In a typical one-pot sequence, ECEC is generated in situ and subsequently reacted with a nucleophile.

Mechanistic Pathway[1][2][3][4][5][6]
  • In-Situ Generation: Ethyl (2-cyanoacetyl)carbamate reacts with triethyl orthoformate to form ECEC. The ethoxy group activates the

    
    -carbon.
    
  • Addition-Elimination (

    
    V):  A primary amine (
    
    
    
    ) attacks the
    
    
    -carbon, displacing ethanol to form an amino-methylene intermediate.
  • Intramolecular Cyclization: The internal amine nitrogen attacks the carbamate carbonyl (or the nitrile, depending on conditions, but typically the carbonyl in this specific pathway), expelling ethanol and closing the pyrimidine ring to yield a 5-cyanouracil.

Mechanistic Diagram (DOT)

ECEC_Mechanism cluster_legend Reaction Phase Precursors Ethyl (2-cyanoacetyl)carbamate + Triethyl Orthoformate ECEC Intermediate: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) Precursors->ECEC Reflux/Ac2O - EtOH Adduct Amino-Methylene Intermediate (Z-Isomer favored) ECEC->Adduct + Amine SNV Displacement Amine Primary Amine (R-NH2) Amine->Adduct Cyclization Intramolecular Cyclization (- EtOH) Adduct->Cyclization Base Catalysis Product 1-Substituted-5-Cyanouracil Cyclization->Product Ring Closure

Caption: Mechanistic flow from precursors to the final 5-cyanouracil scaffold via the ECEC intermediate.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Substituted-5-Cyanouracils

This protocol describes the "true" one-pot synthesis where ECEC is generated and consumed in the same vessel. This method is preferred for high-throughput library generation.

Reagents:

  • Ethyl (2-cyanoacetyl)carbamate (1.0 equiv)

  • Triethyl orthoformate (1.5 - 2.0 equiv)

  • Primary Amine (

    
    ) (1.1 - 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) is critical; it facilitates the condensation without requiring acetic anhydride as a catalyst in some variations, though acetic anhydride (2.0 equiv) is recommended for consistent activation.

Step-by-Step Methodology:

  • Precursor Activation (Formation of ECEC):

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl (2-cyanoacetyl)carbamate (10 mmol) in Acetonitrile (20 mL).

    • Add Triethyl orthoformate (20 mmol) and Acetic Anhydride (20 mmol).

    • Reflux the mixture at 85–90 °C for 2–3 hours.

    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting carbamate should disappear, and a new non-polar spot (ECEC) should appear.

  • Nucleophilic Addition:

    • Cool the reaction mixture to Room Temperature (20–25 °C).

    • Add the Primary Amine (12 mmol) dropwise.

    • Observation: An exotherm or immediate precipitation may occur as the amino-methylene adduct forms.

    • Stir at room temperature for 30 minutes to ensure complete displacement of the ethoxy group.

  • Cyclization:

    • Return the mixture to Reflux (85–90 °C) for an additional 2–4 hours.

    • Note: The excess amine often acts as the general base required to catalyze the ring closure. If the reaction is sluggish, add 0.5 equiv of Triethylamine (TEA).

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • Extraction (if soluble): Evaporate the acetonitrile under reduced pressure. Dissolve the residue in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over MgSO4 and concentrate.

    • Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (DCM/MeOH gradient).

Yield Expectation: 60–85% depending on the steric hindrance of the amine.

Protocol B: Sequential Synthesis (For Sensitive Amines)

If the amine is sensitive to acetic anhydride or high heat, a sequential "telescoped" approach is used where volatiles are removed before amine addition.

  • Generate ECEC: Reflux ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate in Acetic Anhydride (neat or concentrated) for 2 hours.

  • Evaporation: Remove excess triethyl orthoformate and acetic anhydride/acid in vacuo to leave crude ECEC as a solid/oil.

  • Redissolution: Dissolve crude ECEC in Ethanol or Acetonitrile.

  • Amine Reaction: Add the amine (1.0 equiv) at 0 °C, then warm to RT.

  • Cyclization: Reflux to finish.

Data Summary & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Solvent Acetonitrile (MeCN)Ethanol may cause transesterification; Toluene requires higher temps.
Stoichiometry 1:2:1.2 (Carbamate:Orthoformate:Amine)Excess orthoformate ensures complete conversion of precursor.
Temperature Reflux (80-90 °C)Low temp stops at the uncyclized intermediate (Z-isomer).
Catalyst Acetic Anhydride (Step 1)Essential for rapid ECEC formation. Without it, reaction times triple.
Troubleshooting Guide
  • Problem: Product remains as the uncyclized intermediate (Linear adduct).

    • Solution: The cyclization step requires heat and basicity. Ensure the mixture is refluxing. Add 10 mol% DBU or Et3N to drive the ring closure.

  • Problem: Low yield with aromatic amines (Anilines).

    • Solution: Anilines are less nucleophilic. Increase reflux time to 12+ hours or use a high-boiling solvent like DMF/Dioxane.

  • Problem: Formation of bis-adducts.

    • Solution: Ensure strict 1:1 stoichiometry of the amine relative to the ECEC intermediate, or add the ECEC solution to the amine solution slowly.

Workflow Visualization

Workflow Start Start: Ethyl (2-cyanoacetyl)carbamate Step1 Add Triethyl Orthoformate + Ac2O Solvent: MeCN Reflux 2h Start->Step1 Check1 TLC Check: ECEC Formed? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Add Primary Amine (R-NH2) Stir RT, 30 min Check1->Step2 Yes Step3 Reflux 2-4h (Cyclization) Step2->Step3 Finish Isolate 5-Cyanouracil (Filtration/Recrystallization) Step3->Finish

Caption: Operational workflow for the one-pot synthesis of 5-cyanouracils.

References

  • Mechanistic Study of 5-Cyanouracil Formation

    • Title: A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study.
    • Source:Journal of Organic Chemistry / PubMed.
    • Context: Defines the role of acetonitrile and primary amines in the cyclization of the (2-cyanoacetyl)
  • Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)

    • Title: Ethyl (2-cyano-3-ethoxyacryloyl)
    • Source:Semantic Scholar / Tetrahedron Letters.
    • Context: Describes the preparation of the ECEC intermediate using ethyl orthoformate and acetic anhydride, and its stereochemistry (E/Z isomeriz
  • Compound Data & Identifiers

    • Title: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4 | CID 2779159.[1]

    • Source: PubChem.[1]

    • Context: Chemical structure verification, CAS numbers (869116-51-8), and physical properties.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation in ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate cyclization

The following technical guide is structured as a specialized Support Center resource. It is designed to assist researchers in optimizing the cyclization of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (often abbreviated a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It is designed to assist researchers in optimizing the cyclization of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (often abbreviated as ECEC ) to form pyrimidine cores (specifically 5-cyanouracil derivatives).

Topic: Minimizing Byproduct Formation in ECEC Cyclization

Executive Summary & Reaction Logic

The cyclization of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a classic "push-pull" olefin reaction used to synthesize 5-substituted uracils (e.g., 5-cyanouracil), which are critical intermediates for antiviral and anticancer APIs (e.g., Flucytosine analogs).

The Challenge: The starting material contains a highly reactive enol ether (ethoxy group) and an acyl carbamate moiety. This dual-reactivity creates a competition between the desired nucleophilic substitution-cyclization and three primary failure modes: hydrolysis , premature decarboxylation , and E/Z isomerization stalling .

The Pathway

The reaction generally proceeds via two stages:[1][2]

  • Addition-Elimination: A nucleophile (e.g., Ammonia/Amine) displaces the ethoxy group.

  • Cyclization: The newly formed amine attacks the carbamate carbonyl, closing the pyrimidine ring.

ReactionPathway Start Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (ECEC) Inter Intermediate: Amino-acrylate Adduct Start->Inter + Nucleophile (NH3) - EtOH Hydrolysis Byproduct A: Hydrolyzed Enol (Dead End) Start->Hydrolysis + H2O (Trace Moisture) Isomer Byproduct B: Z-Isomer Trap (Kinetic Stall) Start->Isomer hv (UV Light) Product Target Product: 5-Cyanouracil Core Inter->Product Cyclization (Heat/Base) Oligomer Byproduct C: Polymers/Dimers Inter->Oligomer High Conc. Low Temp

Figure 1: Reaction landscape showing the critical path to 5-cyanouracil and common diversion points.

Troubleshooting Guide (Symptom-Based)

Use this diagnostic table to identify the root cause of impurities in your LC-MS or NMR data.

Symptom / ObservationProbable Root CauseTechnical ExplanationCorrective Action
Low Yield + Peak at M-28 (Mass Loss) Hydrolysis The ethoxy group is highly susceptible to moisture. Water attacks C3, displacing ethanol to form the enol/hydroxy derivative, which cannot cyclize effectively.Strict Anhydrous Protocol: Dry solvents (MeCN/EtOH) over molecular sieves (3Å). Ensure reaction vessel is N2-purged.
Stalled Reaction (Starting Material Remains) E/Z Isomerization ECEC exists primarily as the E-isomer. The Z-isomer (often formed by light exposure) cyclizes much slower due to steric hindrance or H-bonding locking the conformation.Protect from Light: Wrap vessels in foil. Increase temperature to reflux to overcome the rotational barrier between isomers.
Gummy/Tarry Precipitate Oligomerization At high concentrations, the intermediate amino-acrylate can undergo Michael addition with unreacted starting material rather than intramolecular cyclization.Dilution & Slow Addition: Maintain concentration <0.5 M. Add the nucleophile slowly to the ECEC solution (inverse addition).
Loss of Carbamate Moiety Decarboxylation Excessive heating (>100°C) or strong acidic conditions can cleave the carbamate ester, releasing CO2 and leaving a linear acrylamide.Temperature Control: Limit reaction temperature to 80-85°C (refluxing MeCN or EtOH is usually ideal). Avoid strong acids.

Optimized Experimental Protocol

Based on high-purity synthesis requirements for API intermediates.

Reagents & Setup
  • Substrate: Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (Purity >98%).

  • Nucleophile: Ammonium Acetate (solid source of NH3) or 7N NH3 in MeOH (anhydrous).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) – Must be Anhydrous (<0.05% H2O) .

  • Catalyst: Glacial Acetic Acid (if using Ammonium Acetate) or Triethylamine (if using amine salts).

Step-by-Step Workflow
  • Preparation (T=0):

    • Charge the reaction vessel with Acetonitrile (10 volumes) .

    • Add ECEC (1.0 eq) .

    • Critical Step: Verify dissolution and check water content (Karl Fischer titration if scaling up; ensure <500 ppm).

  • Nucleophile Addition (T+15 min):

    • Add Ammonium Acetate (1.5 eq) .

    • Note: Using a salt buffer like ammonium acetate often mitigates oligomerization compared to free ammonia gas by buffering the pH.

  • Reaction Phase (T+30 min to 4h):

    • Heat the mixture to Reflux (approx. 80-82°C) .

    • Why Reflux? Reflux provides the energy required to interconvert the unreactive Z-isomer back to the reactive E-form and drive the cyclization (entropy-driven release of ethanol).

  • Monitoring (IPC - In-Process Control):

    • Monitor by HPLC/TLC. Look for the disappearance of the acrylate peak (approx. 254 nm).

    • Stop Criteria: <2% Starting Material remaining.

  • Workup:

    • Cool to 0-5°C. The product (5-cyanouracil derivative) often precipitates due to low solubility in cold MeCN.

    • Filter and wash with cold ether or MeCN to remove soluble oligomers.

Advanced FAQ: Mechanism & Control

Q: Why does the reaction often turn yellow/orange before precipitating the white product? A: The yellow color is characteristic of the amino-acrylate intermediate (the "push-pull" system with an amino group). This is a transient species.[3] If the color persists and no precipitate forms, your cyclization step is stalled—likely due to insufficient heat or the presence of the Z-isomer trap.

Q: Can I use DMF as a solvent to improve solubility? A: Proceed with caution. While DMF dissolves everything well, it is hygroscopic (attracts water


 hydrolysis risk) and has a high boiling point, making removal difficult. Residual DMF can also decompose to dimethylamine at high temps, causing side reactions. Acetonitrile  is preferred for cleaner impurity profiles.

Q: How do I confirm I have the E vs Z isomer of the starting material? A: 1H-NMR is the gold standard. The coupling constant (


) of the vinylic protons differs. However, functionally, you do not need to separate them. Simply heating the reaction allows the Z form to thermally isomerize to the E form, which then reacts. Do not run this reaction at room temperature , as the Z isomer will accumulate as an impurity.

Q: I see a byproduct with Mass +18. What is it? A: This is the Hydration Product . Water has attacked the nitrile (CN) group to form a primary amide (-CONH2), or it has attacked the ethoxy alkene. If it's the nitrile hydrating, your pH is likely too basic or temperature too high in the presence of water.

Decision Tree for Process Optimization

Use this logic flow to adjust your parameters during process development.

DecisionTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Process Validated CheckYield->Success Yes CheckPurity Is Purity > 95%? CheckYield->CheckPurity No IdentifyImpurity Identify Main Impurity CheckPurity->IdentifyImpurity No Hydrolysis Impurity: Hydrolysis (Des-ethyl) IdentifyImpurity->Hydrolysis Mass -28 Oligomer Impurity: Dimers (High MW) IdentifyImpurity->Oligomer Mass > Product Incomplete Impurity: SM Remaining (Stalled) IdentifyImpurity->Incomplete SM Peak FixHydrolysis Action: Dry Solvents Add Molecular Sieves Hydrolysis->FixHydrolysis FixHydrolysis->Start FixOligomer Action: Dilute Rxn Slow Reagent Addition Oligomer->FixOligomer FixOligomer->Start FixIncomplete Action: Increase Temp Check for Light Leaks Incomplete->FixIncomplete FixIncomplete->Start

Figure 2: Troubleshooting logic for maximizing yield and purity.

References

  • Zhuang, B.-R., et al. (2006). "A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study."[4] Bioorganic & Medicinal Chemistry, 14(10), 3399-3404.[4]

  • Hegarty, A. F., et al. (1970). "Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage." Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem Compound Summary. "Ethyl (2-cyano-3-ethoxyacryloyl)carbamate." CID 2779159.[5]

  • Google Patents. "Process for the preparation of 5-cyanophthalide... and related pyrimidine intermediates." (Contextual reference for nitrile/carbamate cyclization conditions).

Sources

Optimization

Solving solubility issues of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate in polar solvents

Executive Summary Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a specialized "push-pull" olefin used primarily as a precursor for pyrimidine and uracil heterocycles.[1][2] Users frequently report solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a specialized "push-pull" olefin used primarily as a precursor for pyrimidine and uracil heterocycles.[1][2] Users frequently report solubility challenges because the molecule exhibits "brick dust" properties—high crystallinity and rigid planarity due to intramolecular hydrogen bonding between the amide proton and the carbonyl/nitrile groups.[1]

This guide addresses the dichotomy of this molecule: it requires polar solvents to dissolve, but is chemically labile in many of them. [1]

Part 1: The Solubility Matrix

Core Directive: Do not force dissolution in incompatible solvents. Use this matrix to select the correct medium based on your intent (Synthesis vs. Analysis).

Solvent ClassSolventSolubility RatingStability RiskApplication Notes
Chlorinated Chloroform (

)
High (Warm)LowRecommended for recrystallization and transfer.[1]
Aprotic Polar DMSO / DMFHigh ModerateRecommended for NMR/Reaction.[1] Warning: Hygroscopic nature promotes hydrolysis of the vinyl ether.[1]
Protic Polar Ethanol (

)
Moderate (Reflux)LowSafe only if dry.[1] Matches the leaving group (

).[1]
Protic Polar Methanol (

)
Moderate High AVOID. Causes vinyl exchange (

) and transesterification.[1]
Aprotic Polar Acetonitrile (

)
Moderate LowGood for HPLC, but may require heating to dissolve initially.[1]
Non-Polar Diethyl Ether / HexaneInsoluble N/AUsed as an anti-solvent to precipitate the product.[1]

Part 2: Troubleshooting Guides (Q&A)

Module A: Synthesis & Reaction Handling

Q1: "I am trying to react this compound with an amine to form a pyrimidine, but it won't dissolve in Ethanol at room temperature. Should I heat it until clear?"

Diagnosis: You are operating under the assumption that a homogeneous solution is required for the reaction.[1] Technical Insight: This compound acts as a Michael acceptor with a leaving group (


).[1] The reaction with amines is often faster than the dissolution rate.[1]
Resolution: 
  • Do not overheat solely to dissolve.[1] Prolonged heating of the starting material alone can induce

    
     isomerization or polymerization.[1]
    
  • Use the "Slurry Method": Suspend the compound in Ethanol. Add your amine. The amine will attack the solid surface or the small fraction in solution.[1] As the product (pyrimidine) forms, it will likely be more soluble or precipitate as a different crystal, driving the equilibrium forward.[1]

  • Co-solvent approach: If homogeneity is strictly required (e.g., for kinetics), use a 9:1 mixture of EtOH:DMF .[1] The DMF aids dissolution while EtOH remains the primary carrier.[1]

Q2: "I used Methanol to dissolve the compound for a reaction, but my yield is low and I see a byproduct."

Diagnosis: Solvolysis/Exchange Reaction.[1] Technical Insight: The ethoxy group at position 3 is highly electrophilic.[1] In Methanol, the methoxide/methanol attacks this position, swapping the


 for 

.[1] You are effectively changing your starting material in situ.[1] Resolution:
  • Rule of Thumb: Always match the solvent alcohol to the alkoxy group on the vinyl chain.[1]

  • Correction: Use Ethanol (absolute). If you must use Methanol, you must accept that you will generate the methyl-derivative intermediate transiently.[1]

Module B: Analytical & Purification Challenges

Q3: "My NMR spectrum in DMSO-d6 shows extra peaks or broad humps that shouldn't be there."

Diagnosis: Hydrolysis or Tautomeric Exchange.[1] Technical Insight:

  • Water Contamination: DMSO is hygroscopic.[1] Even trace water will attack the vinyl ether, hydrolyzing it to the aldehyde/enol form.[1]

  • H-Bonding: The amide proton (

    
    ) is involved in strong intramolecular H-bonding. In DMSO, this bond is disrupted, sometimes leading to peak broadening.[1]
    Resolution: 
    
  • Protocol: Use ampule-sealed DMSO-d6 (100%) .[1] Prepare the sample immediately before acquisition.[1]

  • Alternative: If solubility permits, use CDCl3 (Chloroform-d).[1] It preserves the intramolecular H-bond network, often resulting in sharper peaks for the amide region.[1]

Q4: "How do I purify this compound? It oils out when I try to crystallize it."

Diagnosis: Impurity-driven melting point depression.[1][3] Resolution:

  • The "Push-Pull" Recrystallization Protocol:

    • Dissolve the crude solid in the minimum amount of warm Chloroform (

      
      )  or Ethyl Acetate .[1]
      
    • Filter while warm to remove insoluble particulate (brick dust).[1]

    • Slowly add Diethyl Ether (dropwise) until persistent cloudiness appears.[1]

    • Cool to

      
      .
      
    • Critical Step: If it oils out, scratch the glass surface with a spatula or add a seed crystal.[1] These ureidoacrylates often require nucleation sites to overcome the metastable oil phase.[1]

Part 3: Visualizing the Workflow

Diagram 1: Solvent Decision Logic

Use this logic tree to prevent degradation during handling.

SolventLogic Start Start: Select Solvent Intent What is your intent? Start->Intent Synthesis Synthesis (Reaction) Intent->Synthesis Analysis Analysis (NMR/HPLC) Intent->Analysis Purification Purification Intent->Purification ReactantType Is the reactant an Amine? Synthesis->ReactantType SolventChoice Solvent Choice Analysis->SolventChoice Recrys Recrystallization System Purification->Recrys Slurry Use Ethanol (Slurry Method) Avoid pre-dissolution heating ReactantType->Slurry Yes ExchangeWarn Warning: Avoid Methanol (Prevents OEt -> OMe exchange) ReactantType->ExchangeWarn Critical Check DMSO DMSO-d6 (Dry, Immediate Run) SolventChoice->DMSO Solubility Priority CDCl3 CDCl3 (Best for structural confirmation) SolventChoice->CDCl3 Resolution Priority System Solvent: Warm CHCl3 Anti-solvent: Et2O Recrys->System

Caption: Decision matrix for solvent selection to balance solubility against chemical stability.

References

  • Shaw, G., & Warrener, R. N. (1958).[1] Purines, Pyrimidines, and Glyoxalines.[1] Part XIII. Some New Syntheses of 5-Cyanouracil and Related Compounds. Journal of the Chemical Society.[1] [1]

  • Kim, S. H., & Park, S. H. (2006).[1] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Irreversible Thermal Isomerization of a Push-Pull Olefin.[1] Bulletin of the Korean Chemical Society.[1]

  • BenchChem Technical Data. (2025). Purification and Handling of Cyanoacrylate Derivatives.[1](Verified General Protocol Source)

  • PubChem Compound Summary. (2024). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CID 2779159).[1][4] National Library of Medicine.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, rem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and routinely used technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of a functionally rich molecule, ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, a compound with significant potential as a building block in heterocyclic synthesis.

This guide will not only dissect the spectrum of the title compound but also provide a comparative analysis with structurally related molecules. This approach is designed to deepen the understanding of how different functional groups contribute to the overall spectral features, thereby enabling scientists to interpret the spectra of new but related entities with greater confidence.

The Structural Context: A Push-Pull Alkene

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a classic example of a "push-pull" olefin. This system is characterized by an electron-withdrawing group (the cyano and acryloyl groups) at one end of a double bond and an electron-donating group (the ethoxy group) at the other. This electronic arrangement leads to a significant polarization of the C=C bond and has profound consequences on the molecule's reactivity and its spectroscopic properties, most notably the chemical shift of the vinylic proton in the 1H NMR spectrum.

A key study has shown that this molecule can exist as both E and Z isomers, with the E-isomer being the thermodynamically more stable product of synthesis.[1] The Z-isomer can be formed upon UV irradiation, but it thermally reverts to the E-isomer.[1] This guide will focus on the analysis of the more common E-isomer.

1H NMR Spectral Deconvolution of E-ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

The 1H NMR spectrum of E-ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate presents a series of distinct signals, each providing a piece of the structural puzzle. A detailed examination of the chemical shifts (δ), splitting patterns (multiplicity), and integration values allows for the complete assignment of all protons in the molecule.

Table 1: 1H NMR Data for E-ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and Comparison with Related Compounds

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (E-isomer) [1]Vinylic-H8.17s-1H
Carbamate-NH9.12s-1H
Ethoxy-CH2 (vinyl ether)4.39q7.12H
Carbamate Ethyl-CH24.12q7.12H
Ethoxy-CH3 (vinyl ether)1.45t7.13H
Carbamate Ethyl-CH31.33t7.13H
Ethyl Cyanoacetate [2][3][4]Methylene (-CH2-)~3.5s-2H
Ethyl-CH2~4.2q7.12H
Ethyl-CH3~1.3t7.13H
Ethyl Carbamate [5]Amide-NH2~5.3br s-2H
Ethyl-CH2~4.1q7.12H
Ethyl-CH3~1.2t7.13H
Ethyl (ethoxymethylene)cyanoacetate [6]Vinylic-H~8.03s-1H
Ethoxy-CH2 (ester)~4.27q7.12H
Ethoxy-CH2 (vinyl ether)~4.37q7.12H
Ethoxy-CH3 (ester)~1.33t7.13H
Ethoxy-CH3 (vinyl ether)~1.45t7.13H
Analysis of Key Signals:
  • The Vinylic Proton (δ 8.17, singlet): The most striking feature of the spectrum is the highly deshielded singlet corresponding to the vinylic proton. Its downfield shift is a direct consequence of the "push-pull" effect. The electron-withdrawing cyano and acryloyl groups, combined with the electron-donating ethoxy group across the double bond, create a strong polarization. This, along with the anisotropic effect of the nearby carbonyl and cyano groups, significantly reduces the electron density around the vinylic proton, shifting its resonance to a much lower field than a typical vinylic proton (which usually appears in the δ 5-6.5 ppm range). The signal appears as a singlet due to the absence of any adjacent protons.

  • The Carbamate N-H Proton (δ 9.12, singlet): The proton attached to the nitrogen of the carbamate group is also significantly deshielded. This is due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in potential hydrogen bonding. It is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • The Two Ethoxy Groups: The molecule contains two distinct ethoxy groups, one attached to the vinylic carbon (a vinyl ether) and the other as part of the ethyl carbamate moiety.

    • Ethoxy of the Vinyl Ether (δ 4.39, quartet; δ 1.45, triplet): The methylene protons of this group are deshielded by the adjacent oxygen and the double bond, appearing as a quartet at δ 4.39 ppm. The corresponding methyl protons resonate as a triplet at δ 1.45 ppm.

    • Ethoxy of the Carbamate (δ 4.12, quartet; δ 1.33, triplet): The methylene protons of the ethyl carbamate group are also deshielded by the adjacent oxygen, but to a slightly lesser extent than the vinyl ether, appearing as a quartet at δ 4.12 ppm. The methyl protons give rise to a triplet at δ 1.33 ppm.

Comparative Spectral Analysis: Understanding Functional Group Contributions

A deeper understanding of the spectrum of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be gained by comparing it with the spectra of its simpler structural components.

Versus Ethyl Cyanoacetate:

Ethyl cyanoacetate provides a reference for the signals of an ethyl ester adjacent to a cyano-substituted methylene group. The key difference is the replacement of the active methylene protons in ethyl cyanoacetate with the C=C double bond in the target molecule. The deshielding effect of the double bond and the ethoxy group is evident in the downfield shift of the vinylic proton in our target molecule compared to the methylene protons of ethyl cyanoacetate (δ 8.17 vs. ~3.5 ppm).

Versus Ethyl Carbamate:

Ethyl carbamate offers a direct comparison for the ethyl carbamate fragment. The chemical shifts for the methylene (quartet at ~4.1 ppm) and methyl (triplet at ~1.2 ppm) protons of the ethyl group are very similar to those observed for the corresponding group in the target molecule, confirming their assignment.

Versus Ethyl (ethoxymethylene)cyanoacetate:

This molecule is an excellent comparator as it also possesses the 2-cyano-3-ethoxyacrylate core. As seen in Table 1, the chemical shift of the vinylic proton is very similar (δ ~8.03 ppm), highlighting the dominant effect of the cyano and ethoxy groups on its electronic environment. This comparison reinforces the assignment of the downfield vinylic proton in our target molecule.

Experimental Protocol for 1H NMR Analysis

The following is a generalized, yet robust, protocol for obtaining a high-quality 1H NMR spectrum of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field. Modern spectrometers often have automated routines for this.

3. Data Acquisition: a. Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, typical parameters on a 400 MHz spectrometer would be:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (can be increased for dilute samples) b. Acquire the Free Induction Decay (FID) data.

4. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the key through-bond correlations that give rise to the observed splitting patterns in the 1H NMR spectrum.

Structure of E-ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate cluster_carbamate Ethyl Carbamate Moiety cluster_acrylate Acryloyl Moiety C1 CH3 C2 CH2 C1->C2 O1 O C3 C=O N1 N-H C4 C=O N1->C4 C5 C C6 C-H CN C≡N O2 O C7 CH2 C8 CH3 C7->C8

Caption: Molecular structure with key functional groups highlighted.

1H NMR J-Coupling Network cluster_ethoxy_vinyl Ethoxy (vinyl) cluster_ethoxy_carbamate Ethoxy (carbamate) H_vinyl H (vinyl) δ 8.17 H_NH H (NH) δ 9.12 H_CH2_vinyl 2H (CH2) δ 4.39 H_CH3_vinyl 3H (CH3) δ 1.45 H_CH2_vinyl->H_CH3_vinyl J=7.1 Hz H_CH2_carbamate 2H (CH2) δ 4.12 H_CH3_carbamate 3H (CH3) δ 1.33 H_CH2_carbamate->H_CH3_carbamate J=7.1 Hz

Caption: Through-bond J-coupling correlations in the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a rich source of structural information. A systematic analysis of the chemical shifts, integration, and splitting patterns, especially when placed in the context of simpler, structurally related molecules, allows for an unambiguous assignment of all proton signals. The highly deshielded vinylic proton serves as a hallmark of the "push-pull" nature of this alkene. This guide provides a framework for researchers to approach the spectral analysis of this and other similarly complex molecules, emphasizing the importance of comparative analysis and a foundational understanding of how electronic effects manifest in NMR spectroscopy.

References

  • ChemSrc. 105-56-6 Ethyl cyanoacetate C5H7NO2. [Link]

  • PubChem. Ethyl cyanoacetate | C5H7NO2 | CID 7764. [Link]

  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... [Link]

  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

Executive Summary Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, particularly in the production of cytosine derivatives and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals, particularly in the production of cytosine derivatives and antineoplastic agents. Its structure—comprising an ethoxyacrylate backbone coupled to a carbamate moiety—presents unique analytical challenges due to the presence of multiple labile ester and amide bonds.

This guide provides a comparative analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) mass spectrometry for this compound. While EI serves as the gold standard for structural fingerprinting and raw material qualification (QC), ESI-MS/MS is demonstrated here as the superior method for real-time reaction monitoring and impurity profiling during drug development.

Part 1: Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, one must first deconstruct the molecule into its chemically distinct zones.

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Exact Mass: 212.08 Da

  • Structural Zones:

    • Zone A (Vinyl Ether):

      
       (Susceptible to alcohol loss).
      
    • Zone B (Acyl Backbone):

      
      -unsaturated carbonyl (Susceptible to 
      
      
      
      -cleavage).
    • Zone C (Carbamate):

      
       (Susceptible to McLafferty rearrangement and decarboxylation).
      
The Analytical Challenge

Under standard conditions, this molecule exhibits "fragmentation competition." The ethoxy group on the acrylate promotes alcohol elimination (


), while the carbamate tail promotes 

loss (

) or ethylene extrusion (

). Distinguishing these pathways requires precise energy control.

Part 2: Comparative Analysis of Ionization Techniques

This section objectively compares the two dominant methodologies for analyzing this intermediate.

Method A: Electron Ionization (EI) - 70 eV[4][5]
  • Role: Structural Confirmation & Library Matching.

  • Mechanism: Hard ionization.[3][4][5] High energy transfer results in extensive fragmentation, often obliterating the molecular ion (

    
    ).[3]
    
  • Key Characteristic: Produces a "fingerprint" spectrum dominated by low-mass stable ions (acylium cations).

  • Limitation: The molecular ion (

    
     212) is often weak (<5% abundance), making it risky for confirming purity without retention time data.
    
Method B: Electrospray Ionization (ESI-MS/MS) - Positive Mode[8]
  • Role: Reaction Monitoring & Impurity Profiling.

  • Mechanism: Soft ionization.[3][4] Generates stable protonated molecules

    
    .[3]
    
  • Key Characteristic: Base peak is consistently

    
     213. Fragmentation is controlled via Collision Induced Dissociation (CID).[6]
    
  • Advantage: Allows for the detection of the "hydrolyzed" impurity (Ethyl (2-cyano-3-hydroxyacryloyl)carbamate) which co-elutes in GC but separates in LC.

Performance Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed Fragments (

124, 88)
Molecular Ion (

)
Sensitivity Moderate (ng range)High (pg range)
Structural Insight High (Connectivity verification)High (Formula confirmation)
Matrix Tolerance Low (Requires volatile solvents)High (Compatible with reaction media)
Preferred Application Raw Material QC (Purity)In-process Control (Kinetics)

Part 3: Detailed Fragmentation Pathways

The following pathways describe the mechanistic origins of the primary signals observed.

Pathway 1: The Acylium Cleavage (Dominant in EI)

The bond between the acryloyl carbonyl and the amide nitrogen is the weakest link under electron bombardment.

  • Precursor:

    
     212 (
    
    
    
    )
  • Transition: Cleavage of the

    
     bond.
    
  • Product A: 2-cyano-3-ethoxyacryloyl cation (

    
     124). This is often the Base Peak  in EI.
    
  • Product B: Ethyl carbamate radical cation (

    
     88).
    
Pathway 2: The McLafferty Rearrangement (Carbamate)

The ethyl group on the carbamate allows for a six-membered transition state, transferring a


-hydrogen to the carbonyl oxygen.
  • Precursor:

    
     212 (
    
    
    
    )
  • Neutral Loss: Ethylene (

    
    , 28 Da).
    
  • Product: N-(2-cyano-3-ethoxyacryloyl)carbamic acid (

    
     184).
    
  • Secondary Loss: Subsequent loss of

    
     (44 Da) yields 
    
    
    
    140.
Pathway 3: ESI-CID Specific Fragmentation

In the collision cell (ESI mode), the protonated molecular ion undergoes distinct eliminations.

  • Precursor:

    
     213 (
    
    
    
    ).
  • Primary Loss: Elimination of Ethanol (

    
    , 46 Da) from the vinyl ether side.
    
  • Product:

    
     167 (Isocyanate derivative).
    

Part 4: Visualization of Fragmentation Tree

The following diagram maps the logical flow of fragmentation from the parent ion to stable daughters.

Fragmentation Parent Parent Ion [M+H]+ m/z 213 (ESI) M+• m/z 212 (EI) Frag_167 m/z 167 [M - EtOH]+ Parent->Frag_167 - 46 Da (EtOH) Frag_184 m/z 184 [M - C2H4]+. (McLafferty) Parent->Frag_184 - 28 Da (Ethylene) Frag_124 m/z 124 Acylium Cation (Base Peak EI) Parent->Frag_124 Amide Cleavage Frag_88 m/z 88 Carbamate Ion Parent->Frag_88 Amide Cleavage Frag_140 m/z 140 [184 - CO2] Frag_184->Frag_140 - 44 Da (CO2) Frag_96 m/z 96 [124 - C2H4] Frag_124->Frag_96 - 28 Da (Ethylene)

Figure 1: Mechanistic fragmentation tree for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate showing parallel pathways for EI and ESI.

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols are recommended for validating the identity of this intermediate.

Protocol A: High-Resolution ESI-MS/MS (Recommended)

Objective: Exact mass confirmation and purity check.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).

    • Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap system.

  • Source Parameters:

    • Ionization: ESI Positive (+)

    • Capillary Voltage: 3.5 kV[7]

    • Gas Temperature: 300°C

    • Flow Rate: 0.4 mL/min

  • Acquisition:

    • Scan Range:

      
       50–500.
      
    • Collision Energy (CE): Ramp 10–40 eV to observe the transition from

      
      .
      
Protocol B: GC-EI-MS

Objective: Impurity fingerprinting.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: Split 20:1, Temperature 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source:

    • Mode: Electron Impact (70 eV).[3][8][5]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779159, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Retrieved February 25, 2026. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
  • HSC Chemistry (2023). Mass Spectrometry Fragmentation Patterns – Esters and Amides. (Mechanistic grounding for acyl cleavage). [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns of Amides and Esters. [Link]

Sources

Validation

FTIR characteristic peaks for ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate identification

Topic: FTIR Characteristic Peaks for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Identification Content Type: Publish Comparison Guide Executive Summary Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Identification Content Type: Publish Comparison Guide

Executive Summary

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4) is a critical "push-pull" olefin intermediate used primarily in the synthesis of pyrimidine-based APIs (e.g., cytosine analogs, kinase inhibitors). Its structure features a highly polarized double bond stabilized by an electron-donating ethoxy group and two electron-withdrawing groups (cyano and acyl carbamate).

For researchers and QC professionals, FTIR spectroscopy is the primary method for validating the formation of the acyl carbamate linkage and ensuring the integrity of the conjugated system . This guide provides a definitive spectral fingerprint of the target compound and contrasts it with key precursors and degradation products to facilitate precise identification.

Structural Analysis & Spectral Logic

The molecule consists of three distinct vibrational zones.[1] Understanding these zones is essential for interpreting the complex carbonyl region.[2]

G Molecule Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Zone1 Zone 1: Push-Pull Olefin (EtO-CH=C-CN) Molecule->Zone1 Conjugated System Zone2 Zone 2: Acyl Carbamate (-CO-NH-CO-) Molecule->Zone2 Core Linkage Zone3 Zone 3: Terminal Ester (-OEt) Molecule->Zone3 Solubilizing Group

Figure 1: Functional group segmentation for spectral assignment.

The "Push-Pull" Effect

The ethoxy group (donor) and cyano/carbonyl groups (acceptors) create a strong electronic push-pull system across the C=C double bond.

  • Impact on FTIR: This polarization lowers the frequency of the C=C stretch significantly (to ~1600–1640 cm⁻¹) and increases its intensity compared to isolated alkenes. It also shifts the nitrile (CN) stretch to a lower frequency (~2215–2225 cm⁻¹) due to conjugation.

Characteristic Peak Assignments

The following table outlines the definitive FTIR fingerprint for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
N–H Stretch 3200 – 3350 MediumAcyl Carbamate NH. Broadened by H-bonding. Shifts to >3400 cm⁻¹ in dilute solution (non-bonded).
C–H Stretch 2980 – 3100 WeakVinylic & Alkyl C-H. The vinylic C-H (from EtO-CH=) typically appears >3000 cm⁻¹.
C≡N Stretch 2215 – 2225 Med/StrongConjugated Nitrile. Distinctly lower than non-conjugated nitriles (~2260 cm⁻¹) due to resonance with the enol ether.
C=O Stretch (1) 1740 – 1780 StrongCarbamate/Ester Carbonyl. The "outer" carbonyl of the urethane moiety (-NH-CO -OEt).
C=O Stretch (2) 1690 – 1720 StrongAcyl Carbonyl. The "inner" carbonyl conjugated with the alkene (-CH=C-CO -NH-). Lower frequency due to conjugation.
C=C Stretch 1610 – 1640 StrongPolarized Alkene. Very intense peak due to the push-pull dipole change. Often overlaps with Amide II bands.
C–O Stretch 1200 – 1300 StrongEnol Ether & Ester C-O. Multiple bands corresponding to C-O-C asymmetric stretches.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its precursors is the most common QC challenge. The reaction typically involves the condensation of Ethyl (2-cyanoacetyl)carbamate with an orthoformate or similar reagent.

Comparison 1: Target vs. Precursor (Ethyl (2-cyanoacetyl)carbamate)

The precursor lacks the ethoxy-methylene moiety (EtO-CH=).

FeatureTarget CompoundPrecursor (Ethyl (2-cyanoacetyl)carbamate)Diagnostic Shift
C=C Stretch Present (~1620 cm⁻¹) Absent The appearance of the strong C=C peak is the primary confirmation of reaction completion.
C≡N Stretch ~2220 cm⁻¹ ~2250–2260 cm⁻¹ Conjugation in the target lowers the CN frequency by ~30–40 cm⁻¹.
C=O Region Split Doublet Split Doublet Both have acyl carbamate motifs, but the target's acyl C=O is shifted lower due to conjugation.
Comparison 2: Target vs. Hydrolysis Byproduct (Ethyl 2-cyano-3-ethoxyacrylate)

If the carbamate linkage hydrolyzes, the molecule breaks down into the acrylate analog and ethyl carbamate (urethane).

  • Differentiation: The target has a complex Acyl Carbamate Doublet (two C=O peaks). The hydrolysis product (acrylate) has only one conjugated ester C=O (~1710 cm⁻¹) and lacks the specific acyl-carbamate N-H signature.

Experimental Protocol for Identification

To ensure reproducible data, follow this standardized workflow.

Sample Preparation[3]
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Why: The compound is a solid (MP ~120°C). ATR avoids moisture absorption common in KBr pellets, which can obscure the N-H region.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr). Ensure KBr is dry to prevent hydrolysis during pressing.

QC Decision Workflow

Use the following logic gate to validate the compound's identity.

QC_Workflow Start Start FTIR Analysis CheckCN Peak at 2215-2225 cm⁻¹? Start->CheckCN CheckCC Strong Peak at 1610-1640 cm⁻¹? CheckCN->CheckCC Yes Fail_Precursor FAIL: Likely Precursor (Check CN >2250, No C=C) CheckCN->Fail_Precursor No (or >2250) CheckCO Doublet in 1690-1780 cm⁻¹ region? CheckCC->CheckCO Yes CheckCC->Fail_Precursor No Pass PASS: Target Identified CheckCO->Pass Yes Fail_Hydrolysis FAIL: Hydrolysis Product (Single C=O, No Amide) CheckCO->Fail_Hydrolysis No (Single Peak)

Figure 2: QC Decision Tree for batch release.

References

  • PubChem. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | C9H12N2O4.[3][4] National Library of Medicine. Retrieved from [Link]

  • Kim, S. S., & Kim, D. H. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar / Arkivoc. Retrieved from [Link][5]

  • NIST Chemistry WebBook. (n.d.). Carbamic acid, (cyanoacetyl)-, ethyl ester (Precursor IR Data). National Institute of Standards and Technology. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. As a key intermediate in various...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final product. This document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, offering a robust framework for developing and validating a reliable purity assay.

Introduction: The Analyte and the Analytical Challenge

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a molecule possessing a combination of polar functional groups (carbamate, cyano, ethoxy) and a reactive acryloyl moiety. This structure presents a moderate analytical challenge for traditional reversed-phase (RP) chromatography. While amenable to RP-HPLC, achieving optimal separation from structurally similar impurities requires a systematic approach to method development. The primary goal is to develop a stability-indicating method capable of resolving the main component from potential process impurities and degradation products.

The principles of method validation laid out by the International Council for Harmonisation (ICH) and the procedural standards from the United States Pharmacopeia (USP) form the bedrock of this guide, ensuring the developed method is fit for its intended purpose in a regulated environment.[1][2][3]

Foundational Strategy: From Analyte Properties to Starting Conditions

A successful HPLC method is built upon a sound understanding of the analyte's physicochemical properties. The presence of a conjugated system in the acryloyl group suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall polarity makes reversed-phase HPLC the logical starting point.[4][5]

Our method development strategy is a multi-step, logical progression, beginning with initial screening and culminating in a validated, robust method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) (ACN/H2O vs. MeOH/H2O) A->B Guides Initial Choices C Gradient & Temperature Optimization B->C Select Best Column/Solvent D Buffer & pH Adjustment C->D Fine-tune Resolution E System Suitability Testing (SST) D->E Finalize Method F ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Confirm Performance

Caption: HPLC Method Development Workflow.

Comparative Analysis of Chromatographic Conditions

To identify the optimal analytical method, we will compare three distinct reversed-phase HPLC conditions. The primary difference between these methods lies in the stationary phase chemistry and the organic modifier, which directly influences selectivity and retention.

  • Method A: The industry standard C18 column with an Acetonitrile/Water gradient.

  • Method B: A Phenyl-Hexyl column, chosen to introduce alternative selectivity through π-π interactions, with an Acetonitrile/Water gradient.

  • Method C: The standard C18 column with a Methanol/Water gradient to evaluate the effect of a different organic solvent.

For this analysis, we will consider two hypothetical, yet plausible, impurities:

  • Impurity I: A starting material, N-Cyanoacetylurethane (more polar).

  • Impurity II: A process-related impurity, a dimer of the parent compound (less polar).

Detailed Experimental Protocols

Common Parameters for All Methods:

  • Detector: UV/DAD at 235 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Sample Preparation: 0.5 mg/mL of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate dissolved in Acetonitrile/Water (50:50 v/v).

Protocol for Method A: C18 with Acetonitrile Gradient

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (Equilibration)

Protocol for Method B: Phenyl-Hexyl with Acetonitrile Gradient

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Same as Method A.

Protocol for Method C: C18 with Methanol Gradient

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Methanol.

  • Gradient Program: Same as Method A.

Comparative Performance Data

The following table summarizes the hypothetical performance data obtained from the three methods. This data is designed to illustrate the typical differences observed when altering stationary and mobile phases.

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/ACN)Method C (C18/MeOH)
Retention Time (t_R) - Impurity I 3.5 min3.8 min4.2 min
Retention Time (t_R) - Main Peak 10.2 min11.5 min12.8 min
Retention Time (t_R) - Impurity II 12.1 min13.0 min14.5 min
Resolution (R_s) - Main Peak / Impurity I 12.513.814.1
Resolution (R_s) - Main Peak / Impurity II 2.82.12.5
Tailing Factor (T_f) - Main Peak 1.11.21.4
Theoretical Plates (N) - Main Peak 15,50014,20011,800
Total Run Time 25 min25 min25 min
Interpretation and Scientific Rationale
  • Method A (C18/Acetonitrile): This method provides a good starting point with excellent efficiency (high theoretical plates) and acceptable peak shape (Tailing Factor of 1.1).[6] The resolution between the main peak and the more polar Impurity I is excellent. However, the resolution for the less polar Impurity II is 2.8, which is acceptable but could be improved for better robustness.

  • Method B (Phenyl-Hexyl/Acetonitrile): The Phenyl-Hexyl column offers an alternative selectivity mechanism. The phenyl groups in the stationary phase can engage in π-π interactions with the conjugated system of the analyte and impurities. This leads to increased retention for all components. While it slightly improves the separation from the early-eluting Impurity I, it surprisingly worsens the resolution for Impurity II (R_s = 2.1). This indicates that the π-π interactions are not beneficial for separating the closely related main peak and Impurity II.

Selectivity_Comparison cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Phase C18 Stationary Phase Hydrophobic Interaction Phenyl_Phase Phenyl-Hexyl Stationary Phase Hydrophobic Interaction π-π Stacking Analyte Analyte Molecule Analyte->C18_Phase:f1 Primary Mechanism Analyte->Phenyl_Phase:f1 Primary Mechanism Analyte->Phenyl_Phase:f2 Secondary Mechanism (Alters Selectivity)

Caption: Analyte-Stationary Phase Interaction Mechanisms.

  • Method C (C18/Methanol): Replacing acetonitrile with methanol, a more polar and protic solvent, significantly increases retention times due to methanol's weaker solvent strength.[7] While the resolution for Impurity I is still very good, the resolution for Impurity II (R_s = 2.5) does not improve over Method A. Furthermore, methanol's higher viscosity leads to broader peaks and a noticeable drop in efficiency (lower theoretical plates), which is a significant drawback.

Method Validation and System Suitability: Ensuring Trustworthiness

The selected method must be validated to ensure it is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.[2][8][9] A critical component of this is the daily verification of the system's performance through a System Suitability Test (SST).

System Suitability Test (SST) Protocol

Before any sample analysis, a system suitability solution should be injected. This solution should contain the main analyte and small amounts of the critical impurities (in this case, Impurity II).

  • Perform five replicate injections of the SST solution.

  • Calculate the following parameters for the main peak from the five injections:

    • Tailing Factor (T_f): Must be ≤ 1.5.

    • Theoretical Plates (N): Must be ≥ 10,000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 1.0%.

  • Calculate the following parameter from a single SST injection:

    • Resolution (R_s) between the main peak and Impurity II: Must be ≥ 2.0.

Meeting these criteria, which are derived from USP General Chapter <621>, demonstrates that the chromatographic system is performing adequately on the day of analysis.[10][11][12]

Final Conclusion and Recommendations

This guide demonstrates a systematic approach to developing a robust HPLC purity method for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. Through a comparative analysis, we have shown that a standard C18 column with an acetonitrile/water gradient (Method A) provides the most effective separation, balancing efficiency, peak shape, and resolution. While alternative stationary phases and mobile phases can alter selectivity, they did not offer a net benefit for the separation of the hypothesized critical impurities in this case.

The recommended path forward is to proceed with the full ICH validation of Method A. This foundational work ensures that the analytical data generated is reliable, reproducible, and meets the stringent requirements of the pharmaceutical industry, ultimately contributing to the delivery of safe and effective medicines.

References

  • Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention Source: Waters Corporation URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment Source: PubMed URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Improvement in productivity of the method development for the drug analyses by using a novel hybrid reversed phase column Source: YMC America, Inc. URL: [Link]

  • Title: Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame Source: PMC URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: Semantic Scholar URL: [Link]

Sources

Validation

A Guide to the Structural Confirmation of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and a Comparative Analysis with Crystallographically Characterized Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the characterization of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, a molecule of interest in organic synthesis. Due to the absence of publicly available crystallographic data for this specific compound, we will explore its structural confirmation through spectroscopic methods and present a comparative study with a structurally related analog, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, for which a crystal structure has been determined. This comparative approach underscores the importance of multifaceted analytical techniques in modern chemistry.

Synthesis and Spectroscopic Confirmation of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

The synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate has been reported as a highly stereoselective reaction. The structure of the resulting E-isomer can be confidently confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Synthesis

The synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[1]

Step-by-Step Procedure:

  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

  • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.

  • Precipitate the product by adding ether and storing the mixture in a refrigerator for 12 hours.

  • Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture.

Diagram of the Synthesis Workflow for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Ethyl (2-cyanoacetyl)carbamate Ethyl (2-cyanoacetyl)carbamate Reaction Reaction Ethyl (2-cyanoacetyl)carbamate->Reaction Ethyl orthoformate Ethyl orthoformate Ethyl orthoformate->Reaction Acetic anhydride Acetic anhydride Acetic anhydride->Reaction Chloroform (solvent) Chloroform (solvent) Chloroform (solvent)->Reaction Reflux at 80°C, 2h Reflux at 80°C, 2h Reflux at 80°C, 2h->Reaction Concentration Concentration Precipitation with ether Precipitation with ether Concentration->Precipitation with ether Filtration Filtration Precipitation with ether->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Ethyl N-(2-cyano-3- ethoxyacryloyl)carbamate Recrystallization->Final Product E-isomer Reaction->Concentration

Caption: Synthesis workflow for ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate.

Spectroscopic Data and Structural Confirmation

The identity and stereochemistry of the synthesized compound are confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the specific electronic environment of each nucleus within the molecule.

Spectroscopic Data for Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
¹H NMR (CDCl₃)
Chemical Shift (ppm)
8.17
4.45
4.29
1.45
1.35
¹³C NMR (CDCl₃)
Chemical Shift (ppm)
169.4
163.7
161.8
116.6
77.2
69.1
62.9
15.6
14.4

The observation of the vinyl proton at a downfield chemical shift of 8.17 ppm is characteristic of the E-isomer, where the proton is deshielded by the carbonyl group. This, along with the distinct signals for the two ethyl groups, provides strong evidence for the successful synthesis of the target compound.

A Comparative Case Study: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

To provide a more comprehensive understanding and to highlight the value of crystallographic data, we will now compare our target compound with a structurally similar analog, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. This compound has been synthesized and its structure elucidated by single-crystal X-ray diffraction.[2][3][4][5]

Synthesis via Knoevenagel Condensation

Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate can be synthesized via a Knoevenagel condensation, a widely used method for forming carbon-carbon double bonds.[6][7][8][9]

Step-by-Step Procedure:

  • Combine thiophene-2-carbaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).[6]

  • Heat the reaction mixture at 65-70°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under vacuum.

  • Purify the resulting material to yield the desired product.

Diagram of the Knoevenagel Condensation Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Reaction Reaction Thiophene-2-carbaldehyde->Reaction Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Reaction DIPEAc (catalyst) DIPEAc (catalyst) DIPEAc (catalyst)->Reaction Heating at 65-70°C Heating at 65-70°C Heating at 65-70°C->Reaction Cooling Cooling Concentration Concentration Cooling->Concentration Purification Purification Concentration->Purification Final Product Ethyl (E)-2-cyano-3- (thiophen-2-yl)acrylate Purification->Final Product E-isomer Reaction->Cooling

Caption: Knoevenagel condensation for the synthesis of the thiophene analog.

Comparative Data Analysis

A direct comparison of the spectroscopic and structural data for both compounds reveals key similarities and differences.

Parameter Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Synthesis Method Reaction with ethyl orthoformateKnoevenagel Condensation
¹H NMR (Vinyl Proton) 8.17 ppm8.35 ppm[6]
¹³C NMR (CN) 116.6 ppm115.7 ppm[6]
¹³C NMR (C=O) 169.4, 163.7 ppm162.6 ppm[6]
Crystal System Not availableMonoclinic[3]
Space Group Not availableC2/m[3]
Key Structural Feature -Near-planar molecule with some disorder in the ethyl group.[2][4][5]

Discussion: The Significance of Crystallographic Data

The spectroscopic data for ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate provides a robust confirmation of its covalent structure and stereochemistry. However, the availability of crystallographic data for the thiophene analog offers a deeper level of structural understanding.

  • Molecular Geometry: X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the planarity of the core structure of the thiophene derivative.[2][4][5] This planarity is crucial for understanding the electronic properties and potential intermolecular interactions of such molecules.

  • Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, highlighting non-covalent interactions such as hydrogen bonds and π-stacking.[2] These interactions are fundamental to the material's physical properties and can influence its behavior in a biological system.

  • Conformational Analysis: The crystallographic study of the thiophene analog identified discrete disorder in the ethyl fragment, indicating the presence of multiple conformations in the solid state.[2][4][5] This type of information is inaccessible through standard NMR techniques.

Conclusion

While the structure of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be confidently assigned using spectroscopic methods, particularly NMR, the absence of crystallographic data limits our understanding of its three-dimensional structure and intermolecular interactions. The comparative analysis with ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate demonstrates the synergistic power of combining spectroscopic and crystallographic techniques for the comprehensive characterization of molecules. For drug development professionals, this integrated approach is paramount for elucidating structure-activity relationships and designing molecules with desired properties.

References

  • Castro Agudelo, B., Cárdenas, J. C., Macías, M. A., Ochoa-Puentes, C., & Sierra, C. A. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. [Link]

  • Bolikolla, H. B., & Santhi, N. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • Al-Hourani, B. J., Al-Abras, K. A., Hammouti, M. A., & El-Hiti, G. A. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1333–1339. [Link]

  • Castro Agudelo, B., Cárdenas, J. C., Macías, M. A., Ochoa-Puentes, C., & Sierra, C. A. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. [Link]

  • PubChem. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • mzCloud. (2018, March 28). 2-Cyano-3,3-diphenylacrylic acid ethyl ester. [Link]

  • Castro Agudelo, B., Cárdenas, J. C., Macías, M. A., Ochoa-Puentes, C., & Sierra, C. A. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. IUCrData, 2(9). [Link]

  • Journal of the Mexican Chemical Society. (2023, January 9). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Sung, K. S., Lin, S. C., Huang, P. M., Zhuang, B. R., & Wu, R. R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]

  • NIST. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • American Chemical Society. (2025, August 29). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. Langmuir.
  • MDPI. (2022, January 13). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics. [Link]

  • VNU-HCM. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. [Link]

  • Google Patents. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

This guide provides essential, step-by-step procedures for the safe handling and disposal of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. As a compound utilized in specialized research and development, understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. As a compound utilized in specialized research and development, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and authoritative standards to manage this chemical's lifecycle responsibly.

Hazard Identification and Risk Assessment

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate belongs to the carbamate and cyanoacrylate families, classes of compounds that require careful handling due to their potential health effects. While specific toxicological data for this exact molecule is limited, the known hazards of related carbamates and cyanoacrylates provide a strong basis for a cautious approach. Ethyl carbamate, a related structure, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans.[1]

The primary risks associated with this compound and its class include:

  • Irritation: Causes skin, eye, and respiratory irritation.[2][3][4]

  • Harmful Exposure: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][5][6]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions.[7][8]

Causality of Hazards: The reactivity of the cyanoacrylate group can lead to rapid polymerization on contact with moisture (such as on skin or mucous membranes), causing irritation and bonding.[7] The carbamate moiety is associated with more systemic toxicological concerns, including potential carcinogenicity and genotoxicity.[1][9]

Hazard ProfileDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][6]Inhalation, Dermal, Ingestion
Irritation Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]Inhalation, Dermal, Eyes
Carcinogenicity Related carbamates are suspected of causing cancer.[1][9]Inhalation, Dermal, Ingestion
Incompatibility Incompatible with strong acids, bases, and oxidizing agents.[10][11]N/A (Chemical Reaction Hazard)

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate. The goal is to create a complete barrier between the researcher and the chemical, mitigating risks of dermal exposure, inhalation, and eye contact.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. When prolonged contact is possible, a glove with a higher protection class (breakthrough time >60 minutes) is recommended.[9] Always inspect gloves before use and wash hands thoroughly after handling.[2]

  • Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Body Protection: A lab coat or chemical-resistant gown is mandatory to prevent skin exposure.[5][13]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[3][5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator must be used.[13]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or kitty litter.[5][10] Do not use combustible materials like sawdust.[14]

  • Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

  • Decontaminate Area: Neutralize and decontaminate the spill area. For carbamates, scrubbing with a solution of strong soap and washing soda is effective.[15] Alternatively, a preparation of household bleach and hydrated lime can be used.[14] Apply the cleaning solution, let it sit for several minutes, then absorb the contaminated cleaning solution with fresh absorbent material.[14]

  • Final Cleanup: Place all contaminated cleaning materials and disposable PPE into a heavy-duty plastic bag or container.[16] Seal, label as hazardous waste, and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[16][17]

Large Spill

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Standard Disposal Procedure for Waste

Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and any materials contaminated with it must be treated as hazardous waste.[9][17] Under no circumstances should this chemical be disposed of via sewer drains or in regular trash.[3][18] The U.S. Environmental Protection Agency (EPA) specifically lists wastes from carbamate production as hazardous, underscoring the need for regulated disposal.[19]

Step-by-Step Disposal Workflow
  • Waste Segregation: Collect waste ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate and contaminated materials (e.g., pipette tips, gloves, absorbent pads) separately from other waste streams. Never mix incompatible wastes.[18] Carbamates are incompatible with strong acids and bases.[11]

  • Containerization: Use a sturdy, chemically compatible container with a secure, sealable lid.[18] The container must be kept closed except when adding waste.[18]

  • Labeling: Affix a completed Hazardous Waste Label to the container. The label must clearly identify the contents, including the full chemical name "Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate," concentration, and associated hazards.[18]

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be equipped with secondary containment to capture any potential leaks.[18]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[16][18] Follow all institutional and local regulations for waste disposal.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal Waste_Generation Step 1: Waste Generation (Unused chemical, contaminated labware) Segregation Step 2: Waste Segregation (Keep separate from incompatible materials) Waste_Generation->Segregation Containerization Step 3: Containerization (Use sealed, compatible container) Segregation->Containerization Labeling Step 4: Labeling (Attach completed Hazardous Waste tag) Containerization->Labeling Storage Step 5: Temporary Storage (In secondary containment) Labeling->Storage EHS_Contact Step 6: Contact EHS (Schedule waste pickup) Storage->EHS_Contact Final_Disposal Step 7: Professional Disposal (Transport to licensed facility) EHS_Contact->Final_Disposal

Caption: Workflow for the safe disposal of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate.

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes.[5] If irritation occurs, get medical advice.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Call a physician or poison control center immediately.[5][6]

References

  • How to Handle Chemical Spills.
  • Decontamination. Food and Agriculture Organization of the United Nations (FAO).
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals, NOAA.
  • Ammonium Carbamate Hazard Summary. New Jersey Department of Health.
  • Ethyl carbamate Safety Data Sheet. Apollo Scientific.
  • Ethyl N-(2-cyanoacetyl)carbamate Safety Data Sheet. Apollo Scientific.
  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency (EPA).
  • Chemical Spill Procedures.
  • Carbamates Waste Compatibility.
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer.
  • Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino] Safety Data Sheet. AK Scientific, Inc.
  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. PubChem, National Center for Biotechnology Information.
  • Carbamate Pesticides Standard Safety Data Sheet.
  • Ethyl carbamate Safety Data Sheet. Fisher Scientific.
  • Cyanacrylate Adhesive Safety Data Sheet. ITW LLC & Co. KG.
  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
  • Ethyl carbamate: An emerging food and environmental toxicant. PubMed, National Library of Medicine.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Material Safety Data Sheet - Ethyl cyanoacrylate.
  • Health Hazard Evaluation Report 84-011-1567. Centers for Disease Control and Prevention (CDC).
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

Handling

Personal protective equipment for handling ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate

CAS: 1187-34-4 | Formula: C9H12N2O4 | Physical State: Solid (Powder) Part 1: Operational Risk Profile & Hazard Mechanism The "Why" Behind the Safety: Handling Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate requires more tha...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1187-34-4 | Formula: C9H12N2O4 | Physical State: Solid (Powder)

Part 1: Operational Risk Profile & Hazard Mechanism

The "Why" Behind the Safety: Handling Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate requires more than standard compliance; it demands an understanding of its electrophilic nature. This molecule features a "push-pull" alkene system (ethoxy group pushes electron density, cyano/carbonyl groups pull it).

  • The Mechanism of Harm: The

    
    -carbon of the acryloyl moiety is highly electrophilic. Upon contact with biological tissue, it acts as a Michael acceptor , forming covalent bonds with nucleophilic residues (cysteine/lysine) on skin proteins. This haptenization process is the molecular driver for allergic contact dermatitis (sensitization)  and severe mucosal irritation [1].
    
  • The Dust Factor: As a fine organic powder with a melting point of ~120°C, this compound is prone to electrostatic charging, increasing the risk of aerosolization and inhalation during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Tiered Defense System . Select your PPE tier based on the operational scale.

PPE Selection Table
ComponentTier 1: Routine Handling (Weighing <1g, Closed Transfer)Tier 2: High Exposure (Spills, Synthesis >1g, Solution Phase)Scientific Rationale
Hand Protection Double Gloving Strategy: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm)Barrier Strategy: Inner: NitrileOuter: Silver Shield / Laminate Acrylates can permeate thin nitrile in <15 mins. Laminate offers >4hr breakthrough protection against esters/carbamates [2].
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator + Fume HoodEngineering controls are primary. P100 is required if dust generation is uncontrolled outside a hood.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail against airborne dust migration. Goggles seal the ocular environment.
Body Defense Lab Coat (Cotton/Poly), Long SleevesTyvek® Lab Coat or ApronPrevent dust accumulation on street clothes (secondary exposure risk).
PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution / Solvent State->Liquid Quant Quantity > 1g? Solid->Quant Risk High Splash Risk? Liquid->Risk Tier1 USE TIER 1: Double Nitrile Gloves Splash Goggles Fume Hood Quant->Tier1 No Tier2 USE TIER 2: Laminate Gloves (Outer) Face Shield + Goggles P100 (if outside hood) Quant->Tier2 Yes Risk->Tier1 No Risk->Tier2 Yes

Figure 1: PPE Decision Matrix based on physical state and quantity thresholds.

Part 3: Operational Workflow (Self-Validating Systems)

A. The "Zero-Static" Weighing Protocol

Objective: Eliminate aerosolization of the powder during transfer.

  • Environmental Setup: Verify Fume Hood Face Velocity is 80–120 fpm.

  • Static Neutralization:

    • Step: Pass an ionizing anti-static gun over the weighing boat and spatula for 5 seconds.

    • Why: Organic powders acquire static charge in dry lab air, causing "jumping" and spread.

  • The "Transfer Sandwich":

    • Place a larger weigh boat or Kimwipe under the actual weighing vessel.

    • Validation: If any powder falls, it lands on the catch-tray, not the balance.

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (solvent appropriate) before removing gloves.

    • Validation: Check the wipe.[1] If residue is visible, your transfer technique failed; review technique.

B. Reaction Setup & Monitoring
  • Temperature Control: This compound melts ~120°C but may decompose releasing toxic fumes (NOx, CO) if overheated. Always use a silicon oil bath with a digital thermal limit switch.

  • Solvent Compatibility: Avoid strong bases (NaOH, KOH) or strong nucleophiles unless intended for reaction, as they will rapidly hydrolyze the ester or attack the alkene [3].

Part 4: Emergency Response & Disposal[2][3]

Spill Response Workflow (Visualization)

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evac PPE 2. Don Tier 2 PPE (Double Gloves + Goggles) Evac->PPE Contain 3. Cover with Absorbent (Sand/Vermiculite) PPE->Contain Collect 4. Scoop to HazWaste (Do NOT sweep dry dust) Contain->Collect Clean 5. Wet Wipe Area (Soap + Water) Collect->Clean

Figure 2: Sequential workflow for managing solid or solution spills.

Immediate First Aid[1][4]
  • Eye Contact (Critical):

    • Action: Irrigate immediately for minimum 15 minutes .[1][2][3][4]

    • Why: Acrylates can cause permanent corneal clouding. Seconds count.

  • Skin Contact:

    • Action: Wash with soap and copious water.[1][5][3][4][6] Do not use alcohol/acetone ; solvents increase skin permeability and drive the chemical deeper into the dermis.

Waste Disposal[2][3][4][5][7]
  • Segregation: Dispose of as Hazardous Organic Solid/Liquid .

  • Incompatibility: Do NOT mix with Oxidizing Acid waste streams (e.g., Nitric Acid) due to fire risk.

  • Labeling: Clearly mark as "Irritant" and "Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779159, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Ethyl Cyanoacrylate (Analogous Hazard Data). Retrieved from [Link]

Sources

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